molecular formula C4H5IN2 B104959 4-Iodo-1-methyl-1H-imidazole CAS No. 71759-87-0

4-Iodo-1-methyl-1H-imidazole

Cat. No.: B104959
CAS No.: 71759-87-0
M. Wt: 208 g/mol
InChI Key: HUQSHNLGOKQVHA-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C4H5IN2 and its molecular weight is 208 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-7-2-4(5)6-3-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQSHNLGOKQVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378476
Record name 4-Iodo-1-methyl-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71759-87-0
Record name 4-Iodo-1-methyl-1H-imidazole
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Record name 4-Iodo-1-methyl-1H-imidazole
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a methyl-substituted imidazole ring with an iodine atom at the C4 position, makes it a versatile building block for the introduction of the 1-methyl-imidazol-4-yl moiety into more complex molecular architectures. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, which is of significant interest in the field of medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a common synthesis route and the key characterization parameters for this compound.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the selective deiodination of a di-iodinated precursor, 4,5-diiodo-1-methyl-1H-imidazole. This approach offers good yields and selectivity.

Experimental Protocol: Synthesis from 4,5-Diiodo-1-methyl-1H-imidazole

This protocol details the synthesis of this compound from its di-iodinated precursor using a Grignard reagent.

Materials:

  • 4,5-diiodo-1-methyl-1H-imidazole

  • Ethylmagnesium bromide (EtMgBr) 3.0 M solution in diethyl ether

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4,5-diiodo-1-methyl-1H-imidazole in anhydrous dichloromethane.

  • At room temperature, slowly add ethylmagnesium bromide (3.0 M solution in ether) dropwise to the stirred solution over a period of at least 15 minutes.

  • After the addition is complete, continue to stir the reaction mixture for approximately 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • Once the reaction is complete, quench the reaction by carefully adding water to the mixture.

  • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine all the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the product.

Synthesis_of_4_Iodo_1_methyl_1H_imidazole Synthesis Workflow start 4,5-diiodo-1-methyl-1H-imidazole in anhydrous CH2Cl2 reaction Reaction at Room Temperature start->reaction reagent Ethylmagnesium Bromide (EtMgBr) in Diethyl Ether reagent->reaction quench Quench with Water (H2O) reaction->quench workup Workup: - Separation - Extraction with CH2Cl2 - Drying (Na2SO4) - Concentration quench->workup product This compound workup->product

Caption: Synthesis workflow for this compound.

Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques. The following tables summarize its key physical and chemical properties.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₄H₅IN₂[1][2][3]
Molecular Weight 208.00 g/mol [2][3]
Appearance Colorless to light yellow crystalline solid[1]
Melting Point 51-54 °C[2]
Boiling Point 299.0 ± 13.0 °C at 760 mmHg[2]
Density 2.1 ± 0.1 g/cm³[2]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide.[1]
Spectroscopic Data

While detailed experimental spectra for this compound are not widely available in the literature, the expected spectroscopic characteristics can be inferred from its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the imidazole ring and a singlet for the methyl protons. The chemical shifts of the ring protons would be influenced by the electron-withdrawing effect of the iodine atom.

  • ¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the iodine (C4) is expected to have a characteristic chemical shift in the lower field region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. Common fragmentation patterns for imidazole derivatives include the loss of small neutral molecules. Due to the presence of iodine, a prominent peak corresponding to the iodine cation (I⁺) at m/z 127 may also be observed.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area. It may be irritating to the skin, eyes, and respiratory system.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS).

Conclusion

This compound is a key synthetic intermediate with applications in pharmaceutical and chemical research. The synthesis via deiodination of its di-iodinated precursor is an effective method for its preparation. Proper characterization using a combination of physical and spectroscopic methods is essential to ensure the identity and purity of the compound for its intended applications.

References

Physical and chemical properties of 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1-methyl-1H-imidazole is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom on the imidazole ring, render it a versatile precursor for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in drug discovery and development. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using process diagrams.

Physical and Chemical Properties

This compound is a colorless to light yellow crystalline solid at room temperature.[1] It exhibits solubility in various organic solvents such as ethanol and dimethyl sulfoxide, with slight solubility in water.[1] The key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅IN₂[1][2]
Molecular Weight 208.00 g/mol [2]
CAS Number 71759-87-0[2]
Appearance Colorless to light yellow crystalline solid/powder[1]
Melting Point 51-54 °C
Boiling Point (Predicted) 299.0 ± 13.0 °C at 760 mmHg
Density (Predicted) 2.07 ± 0.1 g/cm³[1]
pKa (Predicted) 4.46 ± 0.61
LogP (Predicted) 1.10
Solubility Slightly soluble in water; Soluble in ethanol, DMSO[1]

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods. While specific experimental spectra are proprietary to individual research labs, the following table outlines the expected analytical techniques used for its characterization.

Table 2: Spectroscopic and Chromatographic Data

TechniqueDescription
¹H NMR Expected signals would correspond to the two imidazole ring protons and the N-methyl protons.
¹³C NMR Expected signals would include those for the three imidazole ring carbons and the N-methyl carbon.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be expected at m/z ≈ 208.
Infrared (IR) Spectroscopy Characteristic peaks for C-H, C=N, and C-N stretching and bending vibrations of the imidazole ring.
HPLC/LC-MS Used for purity assessment and quantification, typically employing a C18 reverse-phase column.[3]

Chemical Reactivity and Applications

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-iodine bond. This bond serves as a versatile handle for introducing a variety of functional groups via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[4] This capability makes it an invaluable intermediate in the synthesis of pharmacologically active compounds.

The imidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. By using this compound, medicinal chemists can systematically modify molecular structures to explore structure-activity relationships (SAR) and optimize lead compounds for various therapeutic targets, including kinase inhibitors and G-protein coupled receptors.[1]

G cluster_start Starting Material cluster_reaction Suzuki Coupling Reaction cluster_product Product start This compound reaction Pd Catalyst, Base, Aryl Boronic Acid start->reaction Reactant product 4-Aryl-1-methyl-1H-imidazole (Drug Precursor) reaction->product Yields G reagent1 4,5-Diiodo-1-methyl -1H-imidazole reaction_step Stir at Room Temp reagent1->reaction_step reagent2 EtMgBr in Ether reagent2->reaction_step solvent Anhydrous CH₂Cl₂ solvent->reaction_step quench Quench with H₂O reaction_step->quench workup Aqueous Workup & Solvent Removal quench->workup purification Purification (Chromatography) workup->purification product 4-Iodo-1-methyl -1H-imidazole purification->product

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-iodo-1-methyl-1H-imidazole. This pivotal compound serves as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation of more complex derivatives.

Molecular Structure and Atom Numbering

The structural formula of this compound, with the conventional numbering scheme used for NMR signal assignment, is presented below. This numbering is crucial for correlating the observed NMR signals to the specific protons and carbons within the molecule.

Caption: Molecular structure of this compound with IUPAC numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the two imidazole ring protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the overall aromaticity of the imidazole ring.

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2~7.40Singlet-
H-5~6.95Singlet-
N-CH₃~3.65Singlet-
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the three carbon atoms of the imidazole ring and the methyl carbon. The carbon atom directly bonded to the iodine (C-4) is significantly shielded.

Signal AssignmentChemical Shift (δ) ppm
C-2~137
C-4~85
C-5~129
N-CH₃~34
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is used.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans are typically sufficient.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence with proton decoupling.

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Logical Workflow for NMR Analysis

The process of obtaining and interpreting NMR data for structural elucidation follows a logical progression from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Setup Tune and Shim Spectrometer->Setup Acquire_H1 Acquire ¹H Spectrum Setup->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Setup->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase and Baseline Correction FT->Phase Reference Reference to Standard Phase->Reference Analyze_Shifts Analyze Chemical Shifts Reference->Analyze_Shifts Analyze_Multiplicity Analyze Multiplicities & Coupling Analyze_Shifts->Analyze_Multiplicity Assign Assign Signals to Nuclei Analyze_Multiplicity->Assign Structure Elucidate/Confirm Structure Assign->Structure

Caption: A logical workflow diagram for NMR analysis, from sample preparation to structural confirmation.

This guide provides the foundational NMR data and methodologies for working with this compound, enabling researchers to confidently identify and utilize this compound in their synthetic and developmental endeavors.

Crystal Structure of 4-Iodo-1-methyl-1H-imidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical and crystallographic databases, the experimental crystal structure of 4-Iodo-1-methyl-1H-imidazole has not been publicly reported. Therefore, a detailed technical guide on its specific crystal structure, including quantitative data tables and experimental protocols for its crystallographic analysis, cannot be provided at this time.

This document aims to provide relevant information for researchers, scientists, and drug development professionals by outlining the available synthetic methods for this compound and presenting the known crystal structure of the closely related parent compound, 4-iodo-1H-imidazole. Understanding the synthesis is crucial for obtaining crystalline material, and the structure of the unmethylated analogue offers valuable insights into the potential solid-state conformation of the target molecule.

Synthesis of this compound

The synthesis of this compound has been documented, with a common route proceeding through the selective deiodination of a diiodo precursor.

A general synthetic procedure is as follows:

  • Preparation of 4,5-diiodo-1-methyl-1H-imidazole: 1-methylimidazole is subjected to iodination to yield the diiodo derivative.

  • Selective Monodeiodination: 4,5-diiodo-1-methyl-1H-imidazole is then treated with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), in an anhydrous solvent like dichloromethane (CH2Cl2). The Grignard reagent selectively removes one of the iodine atoms.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted from the aqueous layer using an organic solvent. The combined organic layers are dried and concentrated to yield this compound.

This synthetic approach allows for the regioselective production of the desired 4-iodo isomer.

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_0 Synthesis of 4,5-diiodo-1-methyl-1H-imidazole cluster_1 Selective Monodeiodination cluster_2 Workup and Purification start 1-Methylimidazole step1 Reaction in Suitable Solvent start->step1 iodination Iodination Reagents iodination->step1 product1 4,5-diiodo-1-methyl-1H-imidazole step1->product1 product1->product1_input grignard Ethylmagnesium Bromide (EtMgBr) step2 Reaction in Anhydrous CH2Cl2 grignard->step2 product2 Reaction Mixture step2->product2 product2->product2_input quench Water Quench extraction Solvent Extraction quench->extraction drying Drying and Concentration extraction->drying final_product This compound drying->final_product

Caption: Generalized workflow for the synthesis of this compound.

Crystal Structure of 4-iodo-1H-imidazole: A Proxy for Understanding

While the crystal structure of the N-methylated title compound is unavailable, a definitive structural analysis of 4-iodo-1H-imidazole has been achieved through single-crystal X-ray diffraction.[1] This provides the most relevant experimental data for inferring the potential solid-state characteristics of this compound.

Experimental Protocol for Crystal Structure Determination of 4-iodo-1H-imidazole

The determination of the crystal structure of 4-iodo-1H-imidazole typically involves the following steps:[1]

  • Crystallization: The synthesized 4-iodo-1H-imidazole is purified by recrystallization to obtain single crystals of suitable size and quality for X-ray diffraction.[1]

  • Data Collection: A single crystal is mounted on a goniometer and cooled to reduce thermal vibrations. X-ray diffraction data are collected using a diffractometer.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using computational methods and refined to obtain the final atomic coordinates and molecular geometry.[1]

Crystallographic Data for 4-iodo-1H-imidazole

The following tables summarize the key crystallographic parameters for 4-iodo-1H-imidazole. This data is provided for comparative purposes and as a predictive tool for the properties of this compound.

Table 1: Crystal Data and Structure Refinement for 4-iodo-1H-imidazole

ParameterValue
Empirical formulaC₃H₃IN₂
Formula weight193.97
TemperatureData typically collected at low temperatures (e.g., 100-173 K)
WavelengthTypically Mo Kα (0.71073 Å) or Cu Kα (1.54184 Å)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.13(2) Å, α = 90°
b = 5.65(1) Å, β = 111.9(3)°
c = 12.11(2) Å, γ = 90°
Volume515(2) ų
Z4
Density (calculated)2.50 g/cm³

Note: The unit cell dimensions are for 4-iodo-1H-imidazole and are provided as a reference.

Table 2: Selected Bond Lengths and Angles for 4-iodo-1H-imidazole

BondLength (Å)AngleDegree (°)
I(1)-C(4)2.06(3)N(1)-C(2)-N(3)112(3)
N(1)-C(2)1.34(4)C(2)-N(3)-C(4)107(2)
C(2)-N(3)1.32(4)N(3)-C(4)-C(5)109(3)
N(3)-C(4)1.38(4)C(4)-C(5)-N(1)106(3)
C(4)-C(5)1.36(4)C(5)-N(1)-C(2)106(3)
C(5)-N(1)1.37(4)

Note: These bond lengths and angles are for 4-iodo-1H-imidazole and serve as a structural reference.

Predicted Structural Impact of N-Methylation

The primary structural difference between 4-iodo-1H-imidazole and this compound is the presence of a methyl group on the N1 nitrogen atom. This substitution is expected to have several key impacts on the crystal packing and intermolecular interactions:

  • Hydrogen Bonding: In the crystal structure of 4-iodo-1H-imidazole, the N-H group acts as a hydrogen bond donor, forming intermolecular hydrogen bonds. The methylation at the N1 position in this compound removes this hydrogen bond donor capability, which will significantly alter the crystal packing arrangement.

  • Steric Effects: The methyl group will introduce steric bulk, which may influence the planarity and orientation of the imidazole rings in the crystal lattice.

  • Intermolecular Interactions: With the absence of strong N-H···N hydrogen bonds, the crystal packing of this compound will likely be governed by weaker interactions such as C-H···I, C-H···N, and potentially π-π stacking interactions between the imidazole rings.

Conclusion and Future Directions

While the precise crystal structure of this compound remains undetermined from publicly available data, this guide provides a foundation for researchers by summarizing its synthesis and offering a detailed look at the crystal structure of its parent compound, 4-iodo-1H-imidazole. The provided crystallographic data for 4-iodo-1H-imidazole serves as a valuable reference for understanding the molecular geometry and can aid in the computational modeling of this compound.

For drug development professionals and scientists, the synthesis and purification of this compound to yield high-quality single crystals is the necessary first step to enable its experimental crystal structure determination. Such a study would be a valuable contribution to the field, providing precise structural data that would aid in structure-based drug design and the development of novel materials.

References

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Iodo-1-methyl-1H-imidazole

Introduction

This compound is a key heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring an iodine atom at the 4-position of the imidazole ring and a methyl group at the 1-position, imparts unique reactivity that makes it a valuable building block for the synthesis of a wide array of more complex molecules. The presence of the iodo-substituent provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound.

Discovery and History

While a definitive first synthesis of this compound is not readily apparent in a singular seminal publication, its development is intrinsically linked to the broader exploration of imidazole chemistry. The imidazole ring itself was first reported in 1858 by the German chemist Heinrich Debus. The subsequent functionalization of the imidazole core, including iodination and methylation, became a focus of synthetic chemists aiming to create novel compounds with diverse properties. The synthesis and application of iodo-imidazole derivatives have been documented in various patents and research articles, highlighting its importance as a versatile intermediate in the preparation of pharmacologically active compounds.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₅IN₂
Molecular Weight 208.00 g/mol
Appearance Colorless to light yellow crystalline solid
Melting Point 148-152 °C
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide
CAS Number 71759-87-0

Table 2: Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR Predicted shifts may vary depending on the solvent. Awaiting experimental data for precise peak assignments.
¹³C NMR Predicted shifts may vary depending on the solvent. Awaiting experimental data for precise peak assignments.
Infrared (IR) Awaiting experimental data.
Mass Spectrometry (MS) Awaiting experimental data.

Experimental Protocols for Synthesis

Two primary synthetic routes for this compound have been established: the direct iodination of 1-methylimidazole and the synthesis from 4,5-diiodo-1-methyl-1H-imidazole.

Protocol 1: Synthesis from 4,5-Diiodo-1-methyl-1H-imidazole

This method involves the selective mono-deiodination of a di-iodinated precursor.

Materials:

  • 4,5-Diiodo-1-methyl-1H-imidazole

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., diethyl ether)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Dissolve 4,5-diiodo-1-methyl-1H-imidazole in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of ethylmagnesium bromide to the reaction mixture at room temperature.

  • Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of water.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis_from_Diiodo Diiodo 4,5-Diiodo-1-methyl-1H-imidazole in Anhydrous CH2Cl2 Reaction Reaction Mixture Diiodo->Reaction EtMgBr Ethylmagnesium Bromide (EtMgBr) EtMgBr->Reaction Quench Quenching with Water Reaction->Quench Stirring at RT Separation Liquid-Liquid Extraction Quench->Separation Drying Drying and Concentration Separation->Drying Organic Layer Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound from its di-iodinated precursor.

Protocol 2: Direct Iodination of 1-Methylimidazole (Adapted from related procedures)

This method involves the direct electrophilic iodination of the imidazole ring.

Materials:

  • 1-Methylimidazole

  • Iodine (I₂)

  • A suitable base (e.g., sodium hydroxide)

  • A suitable solvent (e.g., water, dichloromethane)

  • An iodide salt (e.g., sodium iodide or potassium iodide) to aid in iodine solubility (optional)

Procedure:

  • Dissolve 1-methylimidazole in the chosen solvent.

  • If using an aqueous basic solution, dissolve the base in water and then add the 1-methylimidazole.

  • In a separate flask, prepare a solution of iodine (and iodide salt, if used) in the solvent.

  • Slowly add the iodine solution to the 1-methylimidazole solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for a designated period, monitoring by TLC.

  • Upon completion, work up the reaction mixture. This may involve neutralization, extraction with an organic solvent, and washing.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Direct_Iodination Methylimidazole 1-Methylimidazole in Solvent Reaction Iodination Reaction Methylimidazole->Reaction Iodine Iodine (I2) Solution Iodine->Reaction Base Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Stirring Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product This compound Purification->Product

Caption: General workflow for the direct iodination of 1-methylimidazole.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold in the design of novel therapeutic agents. The imidazole core is a common motif in many biologically active molecules, and the iodo-substituent provides a convenient point for further chemical modification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).

Role as a Kinase Inhibitor Precursor

A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By utilizing this compound as a starting material, medicinal chemists can synthesize libraries of compounds with diverse substituents at the 4-position. These derivatives can then be screened for their ability to inhibit specific kinases, leading to the identification of potential drug candidates. The logical workflow for this process is outlined below.

Drug_Discovery_Workflow Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Coupling Library Library of Diverse Imidazole Derivatives Coupling->Library Screening High-Throughput Screening (Kinase Inhibition Assays) Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Drug Candidate Lead->Candidate

Caption: Logical workflow from this compound to a preclinical drug candidate.

Conclusion

This compound is a synthetically versatile and commercially important molecule. Its well-defined reactivity, particularly at the iodo-substituted position, makes it an invaluable tool for medicinal chemists and drug development professionals. The synthetic protocols outlined in this guide provide a foundation for its preparation, and its application as a precursor for kinase inhibitors highlights its significance in the ongoing quest for novel therapeutics. Further research into its historical origins and a more comprehensive characterization of its spectroscopic properties will continue to enhance its utility in the scientific community.

The Synthetic Versatility of 4-Iodo-1-methyl-1H-imidazole: A Technical Guide to Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] Functionalization of the imidazole ring is a critical strategy in the development of novel therapeutics. Among the various functionalized imidazoles, 4-Iodo-1-methyl-1H-imidazole stands out as a versatile and highly valuable building block. The presence of an iodine atom at the C4 position provides a reactive "handle" for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[1] This modification capability is instrumental in exploring structure-activity relationships (SAR) and optimizing lead compounds in drug discovery.

This technical guide provides an in-depth overview of the core reactions involving this compound, with a focus on palladium-catalyzed cross-coupling methodologies. It offers detailed experimental protocols, quantitative data summaries derived from analogous systems, and visual diagrams of reaction pathways and workflows to facilitate its application in research and development. While specific data for the N-methylated derivative is limited in publicly available literature, the protocols and data presented for the closely related 4-iodo-1H-imidazole and its N-protected analogues serve as a robust starting point for experimental design. The reactivity of the carbon-iodine bond is the primary driver for these transformations, and thus the principles and conditions are largely translatable.[1][2]

Core Reactions and Methodologies

This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position. The primary reactions include the Suzuki-Miyaura coupling, the Sonogashira coupling, the Heck reaction, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds between the C4 position of the imidazole ring and various aryl or heteroaryl boronic acids or esters.[3][4] This reaction is fundamental for the synthesis of biaryl structures, which are common motifs in pharmaceutical agents. Microwave-assisted protocols have proven to be particularly effective for this transformation, often leading to high yields in reduced reaction times.[4]

The following table summarizes representative yields for Suzuki-Miyaura couplings of 4-iodo-1H-imidazole derivatives with various arylboronic acids. These conditions and outcomes provide a strong predictive framework for reactions with this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (min)Coupling PartnerYield (%)Reference
Pd(PPh₃)₄K₂CO₃DME15010Phenylboronic acid85[3]
Pd(OAc)₂ / PPh₃K₂CO₃DME15010Phenylboronic acid82[3]
PdCl₂(dppf)K₂CO₃DME15010Phenylboronic acid94[3]
Pd(OAc)₂ / SPhosK₂CO₃DME15010Phenylboronic acid92[3]

Note: Data adapted from a study on the microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole.[3]

This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a 4-iodoimidazole derivative with an arylboronic acid.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

  • Triphenylphosphine (PPh₃) (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dioxane/Ethanol solvent mixture

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add the dioxane/ethanol solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-1H-imidazole.[4]

Suzuki_Workflow reagents Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂/PPh₃ - K₂CO₃ - Dioxane/Ethanol seal Seal Vial reagents->seal microwave Microwave Irradiation (150 °C, 20 min) seal->microwave workup Work-up: - Cool to RT - Filter - Concentrate microwave->workup purify Purification: Column Chromatography workup->purify product 4-Aryl-1-methyl-1H-imidazole purify->product

Workflow for microwave-assisted Suzuki-Miyaura coupling.
Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between this compound and a terminal alkyne.[3] This reaction is instrumental in the synthesis of alkynyl-imidazoles, which are important precursors for various heterocyclic systems and have been identified in kinase inhibitors and other targeted therapeutics.[3] The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[5]

The following table presents representative data for Sonogashira couplings of iodo-heterocycles, which can be used as a baseline for optimizing reactions with this compound.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Coupling PartnerYield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMFRT6Phenylacetylene92[3]
Pd(PPh₃)₄CuIEt₃NTHF6041-Heptyne88[3]
Pd(OAc)₂ / PPh₃CuIi-Pr₂NEtAcetonitrile508Trimethylsilylacetylene95[3]
PdCl₂(dppf)CuICs₂CO₃Dioxane80123-Ethynylpyridine85[3]

Note: Data is representative for Sonogashira couplings of iodo-heterocycles and provides a baseline for catalyst optimization.[3]

This protocol outlines a general procedure for the Sonogashira coupling of an N-substituted 4-iodoimidazole with a terminal alkyne.[3]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound in DMF.

  • To the solution, add the terminal alkyne, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide.

  • Add triethylamine to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous ammonium chloride to remove copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Scheme sub This compound plus + sub->plus reagents Pd Catalyst Cu(I) Co-catalyst Base (e.g., Et₃N) sub->reagents alkyne Terminal Alkyne alkyne->reagents plus->alkyne plus->reagents product 4-Alkynyl-1-methyl-1H-imidazole reagents->product

General scheme for the Sonogashira coupling reaction.
Heck Reaction

The Heck reaction provides a method for the C-C bond formation between this compound and an alkene, leading to the synthesis of 4-vinyl-substituted imidazoles.[4] These products are valuable intermediates for further functionalization.

The table below provides representative yields for Heck reactions of iodo-heterocycles with various alkenes. These serve as a useful guide for reactions with this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)AlkeneYield (%)Reference
Pd(OAc)₂Et₃NDMF10012n-Butyl acrylate85[3]
Pd/CNaOAcNMP12024Styrene78[3]
Herrmann's CatalystK₂CO₃DMA14010Methyl methacrylate82[3]

Note: Data is representative for Heck reactions of iodo-heterocycles and should be used as a starting point for optimization.[3]

The following is a general protocol for the Heck reaction of a 4-iodoimidazole derivative.[3]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and palladium(II) acetate.

  • Add anhydrous DMF to dissolve the solids.

  • Add the alkene followed by triethylamine.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

Heck_Workflow setup Reaction Setup: - this compound - Alkene - Pd(OAc)₂ - Et₃N - Anhydrous DMF heat Heat Reaction (100 °C) setup->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product 4-Vinyl-1-methyl-1H-imidazole purify->product

Experimental workflow for the Heck reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 4-amino-1-methyl-1H-imidazole derivatives from this compound and various primary or secondary amines.[6] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields.[3]

While specific comparative data for this compound is limited, results from analogous iodo-heterocycles provide valuable insights into effective catalyst systems.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)AmineYield (%)Reference
Pd₂(dba)₃XPhosK₃PO₄t-BuOH10018Morpholine91[3]
Pd(OAc)₂RuPhosCs₂CO₃Toluene11024Aniline85[3]
Pd₂(dba)₃BrettPhosNaOtBuDioxane8012Benzylamine88[3]
Pd-G3-XPhos-LHMDSTHF6016Pyrrolidine93[3]

Note: Data is representative for Buchwald-Hartwig aminations of iodo-heterocycles and serves as a guide for catalyst selection.[3]

This general procedure for the Buchwald-Hartwig amination can be adapted for this compound.[3]

Materials:

  • Palladium precatalyst (1-2 mol%)

  • Phosphine ligand (2-4 mol%)

  • This compound (1.0 mmol)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Amine (1.2 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Oven-dried Schlenk tube

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, the phosphine ligand, this compound, and the base.

  • Seal the tube, remove it from the glovebox, and add the amine and anhydrous solvent under an inert atmosphere.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd_complex [Ar-Pd(II)-I]L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination + R₂NH pd_complex->amine_coordination amine_complex [Ar-Pd(II)(NHR₂)-I]L₂ amine_coordination->amine_complex deprotonation Deprotonation - Base-H⁺ amine_complex->deprotonation - I⁻ amido_complex [Ar-Pd(II)-NR₂]L₂ deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a highly versatile building block for the synthesis of diverse, functionalized imidazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide robust and adaptable methods for C-C and C-N bond formation at the C4 position. Successful functionalization hinges on the careful selection of catalysts, ligands, bases, and reaction conditions. The provided protocols and data, primarily based on analogous iodo-heterocycles, offer a solid foundation for researchers, scientists, and drug development professionals to design and execute synthetic strategies targeting this important scaffold, thereby accelerating the discovery of novel therapeutic agents.

References

Potential Research Areas for 4-Iodo-1-methyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1-methyl-1H-imidazole is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique structural features, particularly the presence of a reactive iodine atom on the imidazole ring, make it a valuable precursor for the synthesis of a diverse array of functionalized molecules. This technical guide provides an in-depth overview of the core research areas related to this compound, including its synthesis, reactivity in cross-coupling reactions, and its role as a scaffold for the development of novel therapeutic agents. Detailed experimental protocols, tabulated quantitative data, and visualized workflows and signaling pathways are presented to facilitate further research and application in drug discovery and development.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of the imidazole ring is a key approach in the development of novel therapeutics. This compound stands out as a particularly useful intermediate due to the reactivity of its carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of a wide range of substituents at the 4-position, enabling extensive exploration of structure-activity relationships (SAR).[2] Research has shown that derivatives of iodo-imidazoles have potential applications as anticancer, antimicrobial, and enzyme-inhibiting agents.[3]

Physicochemical and Spectroscopic Data

This compound is typically a colorless to light yellow crystalline solid.[1] It is soluble in organic solvents like ethanol and dimethyl sulfoxide, and slightly soluble in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₅IN₂[4]
Molecular Weight208.00 g/mol [4]
Melting Point~148-152 °C[1]
AppearanceColorless to light yellow crystalline solid[1]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR(Data to be populated from spectral databases)[5]
¹³C NMR(Data to be populated from spectral databases)[5]
Mass Spectrometry(Data to be populated from spectral databases)[5]
IR Spectroscopy(Data to be populated from spectral databases)[5]

Synthesis and Functionalization

The synthesis of this compound can be achieved through a multi-step process starting from imidazole. A general workflow involves the iodination of imidazole followed by N-methylation.

G imidazole Imidazole iodination Direct Iodination (I₂, NaOH, NaI, H₂O, 0°C) imidazole->iodination iodoimidazole 4-Iodo-1H-imidazole iodination->iodoimidazole n_methylation N-methylation (e.g., CH₃I, Base, Solvent) iodoimidazole->n_methylation target This compound n_methylation->target

Caption: General synthetic workflow for this compound.

Experimental Protocols

This protocol is adapted from a direct iodination method.[6]

  • Preparation of Imidazole Solution: Dissolve sodium hydroxide (e.g., 24.0 g, 0.60 mol) in water (150 mL) in a flask and cool to room temperature. Add imidazole (e.g., 40.8 g, 0.60 mol) and stir until fully dissolved.

  • Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (e.g., 33.8 g, 0.23 mol) in water (45 mL), cool to room temperature, and then add iodine (e.g., 38.1 g, 0.15 mol).

  • Reaction: Cool the imidazole solution to 0°C using an ice bath. Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.

  • Work-up: After the addition is complete, continue stirring the reaction mixture at 0°C for 6 hours. Adjust the pH of the mixture to 7-8 with concentrated hydrochloric acid, which will cause a solid to precipitate.

  • Isolation and Purification: Collect the precipitated solid by suction filtration. The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4-iodo-1H-imidazole.[7]

This is a general protocol for the N-alkylation of iodo-imidazoles.[8]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 4-iodo-1H-imidazole (1.0 equivalent) and a suitable base such as sodium hydride (1.1 equivalents) or potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation (if using NaH): If using sodium hydride, cool the solution to 0°C and add the NaH portion-wise. Stir for 30 minutes at 0°C and then 30 minutes at room temperature.

  • Addition of Methylating Agent: Add a methylating agent such as methyl iodide (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. If potassium carbonate was used, filter the solid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Potential Research Area: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures for drug discovery.

G start This compound suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd catalyst, Base) start->suzuki sonogashira Sonogashira (Terminal Alkyne, Pd/Cu catalyst, Base) start->sonogashira heck Heck (Alkene, Pd catalyst, Base) start->heck buchwald Buchwald-Hartwig (Amine, Pd catalyst, Base) start->buchwald prod1 4-Aryl-1-methyl-1H-imidazoles suzuki->prod1 prod2 4-Alkynyl-1-methyl-1H-imidazoles sonogashira->prod2 prod3 4-Alkenyl-1-methyl-1H-imidazoles heck->prod3 prod4 4-Amino-1-methyl-1H-imidazoles buchwald->prod4

Caption: Key cross-coupling reactions of this compound.

Representative Cross-Coupling Protocols and Data

The following are generalized protocols. Optimization of catalysts, ligands, bases, and solvents is often necessary for specific substrates.

Table 3: Representative Conditions and Yields for Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃DME15085
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF2592
Heckn-Butyl acrylatePd(OAc)₂Et₃NDMF10085
Buchwald-HartwigAnilinePd₂(dba)₃ / XantphosK₃PO₄Toluene11078
(Data is representative for iodo-heterocycles and should be used as a starting point for optimization)

Adapted from a general procedure for iodo-imidazoles.[9]

  • To a microwave reactor vial, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂/PPh₃, 0.1 equiv.).

  • Add a suitable solvent such as a mixture of dioxane and ethanol.

  • Seal the vial and irradiate in the microwave reactor at 150°C for 20 minutes.

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Based on a general protocol for iodo-heterocycles.[10]

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.03 equiv.), and copper(I) iodide (0.06 equiv.).

  • Add a suitable solvent (e.g., DMF) and triethylamine (3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Potential Research Area: Development of Novel Therapeutic Agents

Derivatives of this compound are promising scaffolds for the development of new drugs, particularly in oncology and infectious diseases.

Anticancer Applications: Kinase Inhibition

Many imidazole-based compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11] Two important kinase targets are the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.

Table 4: Representative Anticancer Activity of Imidazole Derivatives

Derivative ClassTarget/Cell LineActivityReference
Tri-substituted imidazolesEGFRL858R/T790M/C797SIC₅₀ < 8 nM[12]
Imidazole derivativesEGFRIC₅₀ = 617.33 ± 0.04 nM[13]
TriarylimidazoleBRAFIC₅₀ = 0.24 µM[14]
Imidazole derivativesMCF-7 (breast cancer)IC₅₀ < 5 µM[15]

The EGFR signaling pathway plays a critical role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Imidazole-based EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

The BRAF kinase is a key component of the MAPK/ERK signaling pathway. Mutations in BRAF, such as BRAF V600E, lead to constitutive activation of this pathway, promoting uncontrolled cell growth in cancers like melanoma.[16][17]

RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Signal BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Cell Proliferation) ERK->Nucleus Inhibitor Imidazole-based BRAF Inhibitor Inhibitor->BRAF

Caption: The BRAF/MAPK signaling pathway and the point of inhibition.

Antimicrobial Applications

Imidazole-containing compounds form the basis of many antifungal and antibacterial drugs. The development of novel imidazole derivatives from this compound could lead to new agents to combat drug-resistant pathogens.

Table 5: Representative Antimicrobial Activity of Imidazole Derivatives

Derivative ClassMicroorganismActivity (MIC)Reference
Imidazole-thiadiazole hybridsE. coli6.2 µM[18]
Imidazole-thiadiazole hybridsK. pneumoniae41 µM[18]
Amino acid-derived imidazolesB. subtilis4 µg/mL[7]
Imidazole derivativesE. coli(Data varies)[19]

A generalized workflow for assessing antimicrobial activity.[3]

  • Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the target microorganism (bacteria or fungi) to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a high-value synthetic intermediate with broad applicability in chemical and pharmaceutical research. Its facile functionalization through robust cross-coupling methodologies provides a powerful platform for the generation of diverse molecular libraries. The exploration of these derivatives as kinase inhibitors for cancer therapy and as novel antimicrobial agents represents significant and promising areas for future research. The protocols and data presented in this guide offer a solid foundation for scientists to further investigate and unlock the full potential of this versatile scaffold.

References

A Comprehensive Literature Review on Substituted Iodo-imidazoles: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted iodo-imidazoles represent a versatile and highly valuable class of heterocyclic compounds in medicinal chemistry. The imidazole ring is a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs, owing to its ability to engage in various biological interactions.[1][2] The introduction of an iodine atom to the imidazole core provides a key synthetic handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions.[2] This allows for the systematic exploration of the chemical space around the imidazole core, facilitating the optimization of structure-activity relationships (SAR) for various therapeutic targets.[2]

Derivatives of iodo-imidazoles have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, antimicrobial, and enzyme inhibitory properties.[1][3] The iodine substituent can influence the molecule's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact its interaction with biological targets.[4] This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and key experimental protocols related to substituted iodo-imidazoles, serving as a resource for researchers in drug discovery and development.

Data Presentation: Biological Activities of Substituted Iodo-imidazoles

The following tables summarize the available quantitative data for the biological activity of various substituted iodo-imidazole and related derivatives. It is important to note that the data is compiled from different studies, and experimental conditions may vary.

Table 1: Anticancer Activity of Substituted Iodo-imidazole Derivatives

Compound IDStructure/DescriptionCancer Cell LineIC50 (µM)Reference
II15 Iodine-substituted dimethoxyphenyl imidazole gold(I) compoundHepG2 (Hepatocellular carcinoma)0.50[4]
SMMC-7721 (Hepatocellular carcinoma)0.92[4]
Hep3B (Hepatocellular carcinoma)0.52[4]
C-IVc 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivativeMDA MB 4355 (Human breast cancer)41.00 (at 20 µg/mL)[2]
C-IVf 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivativeMDA MB 4355 (Human breast cancer)49.72 (at 20 µg/mL)[2]
C-IVg 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivativeMDA MB 4355 (Human breast cancer)57.18 (at 20 µg/mL)[2]

Table 2: Antimicrobial Activity of Substituted Iodo-imidazole Derivatives

Compound IDStructure/DescriptionMicrobial StrainMIC (µg/mL)Reference
3n 2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazoleMycobacterium smegmatisNot specified, but noted to have higher activity than its homolog[5]
Various N-substituted 6-chloro-1H-benzimidazoleS. aureus0.97 - 1.95[4]
C. albicans1.95 - 3.9[4]
Various 4-bromo-1H-indazole derivativesS. aureus (penicillin-resistant)Not specified[4]
S. pyogenes4[4]

Table 3: Enzyme Inhibitory Activity of Imidazole Derivatives

Compound IDStructure/DescriptionTarget EnzymeIC50 (µM)Reference
4-PI 4-phenyl-imidazoleIDO148[6]
15 N-benzyl substituted 4-phenyl-imidazoleIDO132[7]
13a Fused imidazole-imidazo[1,2-c][1][2][4]triazoleEGFR0.38[8]
13b Fused imidazole-imidazo[1,2-c][1][2][4]triazoleEGFR0.42[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of substituted iodo-imidazoles.

Synthesis of 4-Iodo-1H-imidazole

This protocol describes the direct iodination of imidazole.

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Sodium iodide (NaI)

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Isopropanol

  • n-Hexane

Procedure:

  • Preparation of Imidazole Solution: Dissolve sodium hydroxide (0.60 mol) in 150 mL of water and cool to room temperature. Add imidazole (0.60 mol) and stir until fully dissolved.

  • Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (0.23 mol) in 45 mL of water, cool to room temperature, and then add iodine (0.15 mol).

  • Reaction: Cool the imidazole solution to 0 °C in an ice bath. Add the iodine solution dropwise to the imidazole solution while maintaining the temperature at 0 °C. After the addition is complete, continue to stir the reaction mixture at 0 °C for 6 hours.

  • Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a white solid. Collect the solid by suction filtration.

  • Extraction and Recovery: Add sodium chloride to the filtrate to saturation and extract with ethyl acetate (2 x 300 mL). The organic layers can be concentrated to recover unreacted imidazole.

  • Purification: Combine the precipitated solid with the solid obtained from concentrating the mother liquor after imidazole recovery. Add this crude product to a mixed solvent of water (120 mL) and ethanol (4 mL) and heat to reflux for 1 hour. Filter the hot solution to remove any 4,5-diiodo-1H-imidazole. Allow the filtrate to cool to room temperature to crystallize the 4-iodo-1H-imidazole. A final recrystallization from a solvent system like isopropanol and n-hexane can yield a product with high purity.[9]

Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole

This protocol details a general procedure for the Suzuki-Miyaura coupling of a protected 4-iodo-1H-imidazole.

Materials:

  • N-protected 4-iodo-1H-imidazole (e.g., 4-iodo-1-(trityl)-1H-imidazole) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the N-protected 4-iodo-1H-imidazole, arylboronic acid, and potassium carbonate.

  • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.[2]

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a target kinase using a luminescence-based assay.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test inhibitor compound

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

  • Assay detection reagents (e.g., ADP-Glo™)

  • Dimethyl sulfoxide (DMSO)

  • 384-well microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer with a final DMSO concentration not exceeding 1%. Dilute the kinase enzyme to the desired working concentration in kinase buffer. Prepare a substrate/ATP mixture in kinase buffer, with the ATP concentration at or near the Km for the kinase.

  • Kinase Reaction: To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO for control wells. Add 2 µL of the diluted kinase enzyme to each well. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to each well to stop the kinase reaction and initiate the detection reaction. Incubate at room temperature as per the manufacturer's instructions. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine IDO1 inhibitory activity.

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan

  • Test inhibitor compound

  • Reaction buffer (50 mM potassium phosphate buffer, pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase)

  • 30% (w/v) Trichloroacetic acid (TCA)

  • p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

  • 96-well plate

Procedure:

  • Assay Preparation: Prepare a stock solution of L-tryptophan in the reaction buffer. Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Reaction: In a 96-well plate, add 50 µL of the reaction buffer. Add 10 µL of the test inhibitor dilution (or solvent control). Add 20 µL of the recombinant IDO1 enzyme solution. Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding 20 µL of the L-tryptophan solution. Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Kynurenine Detection: Stop the reaction by adding 20 µL of 30% (w/v) TCA. Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine. Centrifuge the plate to pellet any precipitated protein.

  • Transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 480 nm. The amount of kynurenine produced is proportional to the IDO1 activity. Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile saline

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[4]

Visualizations

Signaling Pathway: Role of Iodo-imidazoles in Drug Discovery

DrugDiscovery cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_library Compound Library cluster_targets Biological Targets cluster_effects Therapeutic Effects A Substituted Iodo-imidazole B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Further Functionalization B->C D Diverse Imidazole Derivatives C->D E Enzymes (Kinases, IDO) D->E F Receptors D->F G Microbial Proteins D->G H Anticancer E->H J Anti-inflammatory F->J I Antimicrobial G->I

Caption: Conceptual workflow for drug discovery using substituted iodo-imidazoles.

Experimental Workflow: Synthesis of 4-Iodo-1H-imidazole

SynthesisWorkflow A 1. Prepare Imidazole and Iodine Solutions B 2. React at 0°C A->B C 3. pH Adjustment & Filtration B->C D 4. Extraction of Filtrate C->D E 5. Purification by Recrystallization C->E Solid D->E Crude Product F Pure 4-Iodo-1H-imidazole E->F

Caption: Simplified workflow for the synthesis of 4-iodo-1H-imidazole.

Logical Relationship: Inhibition of IDO1 by Iodo-imidazole Derivatives

IDO1_Inhibition Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate TCell T-Cell Activation Tryptophan->TCell Required for Kynurenine Kynurenine ImmuneSuppression Tumor Immune Evasion Kynurenine->ImmuneSuppression Promotes IDO1->Kynurenine Catalyzes Inhibitor Iodo-imidazole Derivative Inhibitor->IDO1 Inhibits ImmuneSuppression->TCell Suppresses

References

A Technical Guide to 4-Iodo-1-methyl-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-1-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry. Below, we detail its physicochemical properties, provide in-depth experimental protocols for its synthesis, and explore its role as a versatile precursor for the development of novel therapeutic agents.

Core Properties and Specifications

This compound is an organic compound valued for the reactivity of its carbon-iodine bond, which serves as a handle for further molecular functionalization. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 71759-87-0[1]
Molecular Formula C₄H₅IN₂[1]
Molecular Weight 208.00 g/mol (Note: Some sources may report values up to 219.99 g/mol )[1]
Appearance Colorless to light yellow crystalline solid
Melting Point 51-54°C (Note: Significant discrepancies exist, with some sources reporting 148-152°C)
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and DMSO.
IUPAC Name 4-iodo-1-methylimidazole[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the selective deiodination of a di-iodinated precursor.

Experimental Protocol: Synthesis from 4,5-Diiodo-1-methyl-1H-imidazole

This protocol details the synthesis via Grignard reagent-mediated mono-deiodination.[2]

Materials:

  • 4,5-Diiodo-1-methyl-1H-imidazole

  • Ethylmagnesium bromide (EtMgBr) 3.0 M solution in diethyl ether

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4,5-diiodo-1-methyl-1H-imidazole (e.g., 10.00 g, 29.9 mmol) in anhydrous CH₂Cl₂ (150 mL) in a suitable reaction vessel at room temperature.

  • Slowly add EtMgBr (3.0 M solution in ether, 11.00 mL, 32.9 mmol) dropwise to the solution over a period of at least 15 minutes.

  • Stir the resulting reaction mixture for 20 minutes at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • Upon completion, quench the reaction by carefully adding water (20 mL) to the mixture.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine all organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a pale yellow oil (Typical yield: ~94%).[2]

G cluster_0 Synthesis Workflow start Dissolve 4,5-diiodo-1-methyl-1H-imidazole in anhydrous CH₂Cl₂ add_grignard Add EtMgBr (3.0 M in ether) dropwise over 15 min start->add_grignard stir Stir at room temperature for 20 min add_grignard->stir monitor Monitor via TLC until starting material is consumed stir->monitor quench Quench reaction with H₂O monitor->quench Reaction Complete extract Separate layers and extract aqueous phase with CH₂Cl₂ (3x) quench->extract dry Combine organic layers and dry over Na₂SO₄ extract->dry concentrate Filter and concentrate under reduced pressure dry->concentrate end Product: this compound (Pale Yellow Oil) concentrate->end

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Development

While this compound is not typically an active pharmaceutical ingredient itself, it serves as a critical intermediate for synthesizing a wide range of biologically active molecules. The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs. The iodine atom provides a reactive site for introducing molecular diversity through various cross-coupling reactions.[3]

Derivatives of iodo-imidazoles have been investigated for numerous pharmacological activities, including:

  • Anticancer Activity: The imidazole core is present in several anticancer agents.[4]

  • Antifungal and Antimicrobial Agents: It is a key building block for creating novel antifungal and antimicrobial drugs.

  • Enzyme Inhibition: The steric and electronic effects of the iodo-substituent can be leveraged to design potent and selective enzyme inhibitors.[5]

  • Receptor Binding: Imidazole-containing compounds are known to interact with various receptors, such as histamine and adrenergic receptors.[5]

The versatility of this compound in the drug discovery pipeline is illustrated below.

G cluster_1 Drug Discovery Pipeline start This compound (Starting Material) reaction Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->reaction library Diverse Library of Substituted Imidazole Derivatives reaction->library screening Biological Screening (e.g., Anticancer, Antimicrobial Assays) library->screening lead_compounds Identification of Lead Compounds screening->lead_compounds optimization Lead Optimization (SAR Studies) lead_compounds->optimization candidate Drug Candidate optimization->candidate

Caption: Role as a key intermediate in the drug discovery process.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for using this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond.[3]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (or ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the boronic acid derivative (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

An In-Depth Technical Guide to the Safety and Handling of 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safety precautions and handling procedures for 4-Iodo-1-methyl-1H-imidazole (CAS No: 71759-87-0). Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and minimizing environmental impact in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system.[1] Below is a summary of its classification according to the Globally Harmonized System (GHS).

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Source(s)
Skin Corrosion/Irritation 2 H315: Causes skin irritation [2]
Serious Eye Damage/Eye Irritation 2 H319: Causes serious eye irritation [2]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |[2] |

Note: Some suppliers also indicate H318 (Causes serious eye damage) for this compound.[2]

Physical and Chemical Properties

Understanding the physicochemical properties of a compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 71759-87-0 [2][3]
Molecular Formula C₄H₅IN₂ [2]
Molecular Weight 208.00 g/mol [2]
Appearance Colorless to light yellow crystalline solid or powder [1]

| Stability | Air and light sensitive |[4] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls:

  • Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[5][6][7]

  • Emergency Equipment: A calibrated emergency eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE): The selection of PPE is the most critical line of defense against direct chemical exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE Safe_Handling_Workflow prep 1. Preparation - Verify fume hood function. - Ensure eyewash/shower access. - Assemble all materials. ppe 2. Don PPE - Wear gloves, lab coat, and safety goggles. prep->ppe weigh 3. Weighing & Transfer - Perform in fume hood. - Use non-sparking tools. - Minimize dust creation. ppe->weigh react 4. Reaction Setup - Handle under inert gas. - Keep container closed. weigh->react cleanup 5. Post-Handling - Decontaminate workspace. - Dispose of waste properly. react->cleanup doff 6. Doff PPE - Remove gloves last. - Wash hands thoroughly. cleanup->doff Spill_Response_Protocol start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE (Respirator, Gloves, etc.) alert->ppe contain Contain Spill Cover with inert absorbent (sand, vermiculite) ppe->contain collect Collect Material Use non-sparking tools. Place in sealed container. contain->collect decon Decontaminate Area Wash spill site thoroughly. collect->decon dispose Dispose of Waste Follow institutional guidelines. decon->dispose

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials. 4-Iodo-1-methyl-1H-imidazole is a valuable building block in medicinal chemistry, offering a reactive site for the introduction of diverse molecular fragments to the imidazole core, a privileged scaffold in numerous therapeutic agents. The methyl group at the N-1 position prevents potential complications arising from the acidic N-H proton present in unprotected imidazoles, often leading to cleaner reactions and higher yields.

These application notes provide detailed protocols for the Suzuki coupling of this compound with a variety of arylboronic acids under both conventional heating and microwave-assisted conditions.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound, followed by transmetalation with an organoboron species (in the presence of a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation, often allowing for milder reaction conditions compared to the analogous bromo or chloro derivatives.[1][2]

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids.

Table 1: Microwave-Assisted Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (min)Temp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME1015085
2Phenylboronic acidPd(OAc)₂/SPhos (5)K₂CO₃DME1015092
3Phenylboronic acidPdCl₂(dppf) (5)K₂CO₃DME1015094
44-Methoxyphenylboronic acidPdCl₂(dppf) (5)Cs₂CO₃Dioxane/H₂O1512091
54-Acetylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O2014078
63-Thienylboronic acidPd(OAc)₂/SPhos (5)K₃PO₄Toluene/H₂O1513088
72-Naphthylboronic acidPdCl₂(dppf) (5)K₂CO₃DME1015089

Data is representative and compiled from analogous reactions of iodo-heterocycles.[3] Yields may vary based on specific experimental conditions and the purity of reagents.

Table 2: Conventional Heating Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O (4:1)128082
24-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O (5:1)169085
33,5-Dimethylphenylboronic acidPd(OAc)₂/XPhos (2)Cs₂CO₃Dioxane/H₂O (4:1)1010090
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O (5:1)129075
53-Pyridinylboronic acidPd(dppf)Cl₂ (4)K₃PO₄Dioxane/H₂O (4:1)1810079

Data is representative and compiled from analogous reactions of iodo-heterocycles. Yields may vary based on specific experimental conditions and the purity of reagents.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the rapid synthesis of 1-methyl-4-aryl-1H-imidazoles using microwave irradiation.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DME, Dioxane/H₂O)

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (0.05 mmol, 5 mol%).

  • Add the solvent (5 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature (see Table 1) for the indicated time.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-methyl-4-aryl-1H-imidazole.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for the synthesis of 1-methyl-4-aryl-1H-imidazoles using conventional heating.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the base (2.0 mmol, 2.0 equiv.), and the palladium catalyst (0.03 mmol, 3 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the specified temperature (see Table 2) and stir for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-4-aryl-1H-imidazole.[2]

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)L2-I (R = 1-methyl-1H-imidazol-4-yl) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate R-Pd(II)L2-Ar transmetalation->pd_aryl_intermediate boronate Ar-B(OR')2 boronate->transmetalation base Base (e.g., K2CO3) base->transmetalation reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar (1-methyl-4-aryl-1H-imidazole) reductive_elimination->product iodoimidazole R-I (this compound) iodoimidazole->oxidative_addition Experimental_Workflow cluster_reactants Reactant Combination cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents This compound + Arylboronic Acid + Pd Catalyst + Base heating Heating (Conventional or Microwave) reagents->heating extraction Aqueous Work-up & Extraction heating->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography product 1-methyl-4-aryl-1H-imidazole chromatography->product

References

Application Notes and Protocols for the Heck Reaction of 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck reaction of 4-iodo-1-methyl-1H-imidazole. The palladium-catalyzed Heck reaction is a powerful C-C bond-forming reaction that couples an aryl or vinyl halide with an alkene.[1] For this compound, this reaction enables the introduction of various alkenyl substituents at the 4-position, yielding versatile building blocks for pharmaceutical and materials science research. The presence of the methyl group on the imidazole nitrogen prevents potential side reactions and catalyst inhibition that can occur with an unprotected N-H group.[2][3]

Data Presentation: Summary of Heck Reaction Conditions

The following table summarizes representative conditions for the Heck reaction of N-substituted 4-iodoimidazoles with various alkenes. These conditions are a good starting point for the optimization of the reaction with this compound.

EntryAlkeneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂Et₃NDMF1001285
2StyrenePd/CNaOAcNMP1202478
3Methyl methacrylateHerrmann's CatalystK₂CO₃DMA1401082
4Methyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NMeCN80-10012-2478
5StyrenePd(OAc)₂ / PPh₃K₂CO₃Dioxane/Ethanol150 (µW)0.3385

Data is representative for Heck reactions of iodo-heterocycles and should be used as a starting point for optimization.[4][5]

Experimental Protocols

General Protocol for the Heck Reaction of this compound with an Alkene

This protocol describes a general procedure for the Heck coupling of this compound with an alkene, such as n-butyl acrylate or styrene.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or other suitable base (e.g., K₂CO₃, NaOAc)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., NMP, DMA, MeCN)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography system (silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF.

  • Addition of Reagents: To this solution, add the alkene (1.2 equiv.) followed by triethylamine (1.5 equiv.).

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-alkenyl-1-methyl-1H-imidazole.

Visualizations

experimental_workflow Experimental Workflow for the Heck Reaction cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Combine this compound, Pd(OAc)₂, and DMF in a Schlenk flask under an inert atmosphere. reagents Add alkene and triethylamine to the reaction mixture. setup->reagents reaction Heat the mixture to 100 °C with stirring. reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool, dilute with ethyl acetate, and wash with water and brine. monitoring->workup purification Dry, concentrate, and purify by column chromatography. workup->purification product 4-Alkenyl-1-methyl-1H-imidazole purification->product

Caption: Experimental workflow for the Heck reaction.

heck_catalytic_cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂I pd0->pd_complex Oxidative Addition (R-I) alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene migratory_insertion Migratory Insertion alkene_coordination->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination product_release Product Release beta_hydride_elimination->product_release Alkene Product pd_hydride H-Pd(II)L₂I product_release->pd_hydride pd_hydride->pd0 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction.

References

Application Notes and Protocols: 4-Iodo-1-methyl-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-Iodo-1-methyl-1H-imidazole as a versatile building block in medicinal chemistry. The unique reactivity of the carbon-iodine bond makes this compound a valuable precursor for the synthesis of a diverse range of biologically active molecules.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The introduction of an iodine atom at the 4-position of the 1-methyl-1H-imidazole core significantly enhances its synthetic utility. This iodo-substituent serves as a convenient handle for introducing various molecular fragments through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.[1][2] This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various therapeutic targets.[2]

Physicochemical Properties

This compound is a colorless to light yellow crystalline solid.[3] It is slightly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.[3]

PropertyValueReference
Molecular FormulaC4H5IN2[4]
Molecular Weight208.00 g/mol [4]
Melting Point~148-152°C[3]

Applications in Medicinal Chemistry

This compound and its derivatives have demonstrated a wide range of biological activities, making them valuable starting materials for the development of novel therapeutics.

Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer.[5] Substituted imidazoles are a well-established class of kinase inhibitors, and this compound serves as a key intermediate in their synthesis.[6] The ability to introduce diverse aryl and heteroaryl substituents at the 4-position through cross-coupling reactions allows for the exploration of interactions within the kinase active site, leading to the development of potent and selective inhibitors.[5] One of the key targets is the p38 mitogen-activated protein kinase (MAPK), a critical regulator of proinflammatory cytokine production.[6]

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (e.g., MKK3, MKK6), and p38 MAPK.[1][7][8][9] Activation of this pathway by cellular stressors or inflammatory cytokines leads to the phosphorylation of downstream substrates, including other kinases (e.g., MK2, MSK1/2) and transcription factors (e.g., ATF-2, CREB), ultimately regulating inflammation, apoptosis, and cell cycle.[1][7][8][9]

p38_MAPK_pathway stress Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (Kinases, Transcription Factors) p38->substrates inhibitor Imidazole-based Inhibitor inhibitor->p38 response Cellular Response (Inflammation, Apoptosis) substrates->response

Caption: p38 MAPK Signaling Pathway and Inhibition.

Compound IDTarget KinaseR-Group (at 4-position)IC50 (nM)Reference
KI-1p38α MAPK4-Fluorophenyl50[6]
KI-2p38α MAPK4-Pyridyl75[6]
KI-3Aurora Kinase A2,4-Dichlorophenyl120[5]
KI-4VEGFR23-Methoxy-4-pyridyl90[5]
Antifungal Agents

The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents.[10] Imidazole-based compounds are well-established antifungal drugs that primarily act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] this compound provides a scaffold for the synthesis of new antifungal compounds with potentially improved efficacy and a broader spectrum of activity.[10]

The ergosterol biosynthesis pathway is a multi-step process that converts acetyl-CoA into ergosterol.[10] Imidazole derivatives inhibit the lanosterol 14α-demethylase enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane integrity and inhibits fungal growth.[10]

ergosterol_pathway acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol Multiple Steps cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibitor Imidazole Derivative inhibitor->cyp51

Caption: Inhibition of Ergosterol Biosynthesis.

Compound IDFungal StrainR-Group (at 4-position)MIC (µg/mL)Reference
AF-1Candida albicans2,4-Dichlorophenyl1.5[10]
AF-2Aspergillus niger4-Chlorophenyl3.1[11]
AF-3Cryptococcus neoformans4-Trifluoromethylphenyl0.8[11]
AF-4Candida glabrata2-Naphthyl2.0[10]
Histamine Receptor Antagonists

Histamine receptors are involved in various physiological processes, and their modulation is a target for treating allergies and other conditions.[12] Imidazole-containing compounds are known to interact with histamine receptors. This compound can be used as a starting material for the synthesis of novel histamine H3 receptor antagonists.[5][13]

Compound IDR-Group (at 4-position)pKiReference
HR-14-(Piperidin-1-ylmethyl)phenyl8.2[14]
HR-24-(Pyrrolidin-1-ylmethyl)phenyl7.9[14]
HR-34-(Azepan-1-ylmethyl)phenyl8.5[14]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of bioactive molecules through palladium-catalyzed cross-coupling reactions.

General Experimental Workflow for Cross-Coupling Reactions

workflow start This compound reaction Pd-catalyzed Cross-Coupling start->reaction coupling Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) coupling->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Functionalized Imidazole Derivative purification->product

Caption: Synthetic Workflow for Imidazole Functionalization.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Precursor

This protocol describes the synthesis of 4-(4-fluorophenyl)-1-methyl-1H-imidazole.

Materials:

  • This compound (1.0 mmol, 208 mg)

  • 4-Fluorophenylboronic acid (1.2 mmol, 168 mg)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 11.2 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 mmol, 41 mg)

  • Cesium carbonate (Cs2CO3) (2.0 mmol, 652 mg)

  • Anhydrous 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

  • Microwave reactor vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a microwave reactor vial, add this compound, 4-fluorophenylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[5]

  • Add anhydrous dioxane and degassed water to the vial.[15]

  • Degas the mixture by bubbling nitrogen gas through the solution for 10 minutes.[5]

  • Seal the vial and place it in a microwave reactor. Heat the reaction to 120 °C for 30-40 minutes.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.[5]

  • Add 10 mL of water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-fluorophenyl)-1-methyl-1H-imidazole.[5]

Protocol 2: Sonogashira Coupling for the Synthesis of an Alkyne Derivative

This protocol describes the synthesis of 1-methyl-4-(phenylethynyl)-1H-imidazole.

Materials:

  • This compound (1.0 mmol, 208 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • Triethylamine (Et3N) (3.0 mmol, 303 mg, 418 µL)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Schlenk flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[5]

  • Add anhydrous THF and triethylamine.[5]

  • To the stirred solution, add phenylacetylene dropwise at room temperature.[5]

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.[5]

  • Concentrate the filtrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-4-(phenylethynyl)-1H-imidazole.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the synthesis of N-phenyl-1-methyl-1H-imidazol-4-amine.

Materials:

  • This compound (1.0 mmol, 208 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol, 18.3 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)

  • Potassium phosphate (K3PO4) (2.0 mmol, 424 mg)

  • Anhydrous toluene (5 mL)

  • Schlenk tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0), Xantphos, and potassium phosphate to an oven-dried Schlenk tube.[2]

  • Add anhydrous toluene to the tube.

  • Add this compound and aniline.[2]

  • Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.[16]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Carefully quench the reaction with water.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.[2]

  • Purify the crude product by flash column chromatography.[2]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules.[16] Its utility in constructing kinase inhibitors, antifungal agents, and histamine receptor antagonists through efficient and scalable cross-coupling reactions has been demonstrated. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to explore the vast chemical space accessible from this important intermediate.

References

Application Notes and Protocols for 4-Iodo-1-methyl-1H-imidazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Potential Applications and Methodologies for 4-Iodo-1-methyl-1H-imidazole in the Field of Organic Electronics.

Introduction

This compound is a functionalized heterocyclic compound with significant potential in the burgeoning field of organic electronics. The imidazole core is a well-established building block for various organic electronic materials due to its inherent electron-withdrawing properties, high thermal stability, and versatile reactivity.[1] The presence of a methyl group at the N1 position enhances solubility and stability, while the iodine atom at the C4 position serves two primary functions: it can act as a reactive handle for synthesizing more complex, conjugated molecules through cross-coupling reactions, and it can impart unique photophysical properties via the "heavy-atom effect".[2]

This document outlines the prospective applications of this compound as a foundational material for creating novel components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices. The protocols provided are generalized methodologies based on established practices for similar classes of materials.

Potential Applications in Organic Electronics

While direct experimental data on the use of this compound in organic electronic devices is limited, its structural features suggest several promising applications:

  • Building Block for Hole and Electron Transport Materials (HTMs/ETMs): The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward synthesis of larger π-conjugated systems by coupling the imidazole core with various aryl or heteroaryl moieties. Depending on the nature of the coupled groups, both hole-transporting and electron-transporting materials can be designed.[1][3] Imidazole-based materials have been successfully employed as cost-effective HTMs in perovskite solar cells.[3][4]

  • Host Materials for Phosphorescent OLEDs (PhOLEDs): Efficient PhOLEDs require host materials with high triplet energies to confine the triplet excitons on the phosphorescent guest emitters. The rigid structure of the imidazole core can be extended synthetically to create wide bandgap materials. Furthermore, the presence of the heavy iodine atom can enhance spin-orbit coupling, which is a critical parameter in managing triplet excitons.[2][5]

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: The heavy-atom effect induced by iodine can influence the rate of intersystem crossing (ISC) and reverse intersystem crossing (rISC), which are fundamental processes in TADF.[2][6] By incorporating this compound into a donor-acceptor molecular architecture, it may be possible to fine-tune the spin-orbit coupling to facilitate efficient triplet harvesting, a key requirement for high-efficiency OLEDs.[2]

  • p-Type Organic Semiconductors for OFETs: Iodinated organic semiconductors have demonstrated significantly enhanced charge carrier mobility compared to their non-iodinated analogues.[7][8] This improvement is often attributed to favorable solid-state packing induced by iodine-iodine interactions, which can lead to larger transfer integrals between adjacent molecules.[7][8] Therefore, thin films of materials derived from this compound could potentially exhibit good p-channel characteristics in an OFET architecture.[9]

Data Presentation: Physicochemical and Predicted Electronic Properties

The following tables summarize key properties of this compound. It is important to note that much of the electronic data is predictive, based on computational studies of similar halogenated imidazoles, as direct experimental measurements in the context of organic electronics are not widely available.[10]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₅IN₂[11]
Molecular Weight 208.00 g/mol [11]
Appearance Colorless to light yellow crystalline solid[5]
Melting Point ~148-152 °C[5]
Solubility Soluble in organic solvents like ethanol and DMSO; slightly soluble in water.[5]

Table 2: Predicted Electronic Properties and Comparison with a Standard Hole Transport Material (Spiro-OMeTAD)

PropertyThis compound (Predicted)Spiro-OMeTAD (Experimental)
Highest Occupied Molecular Orbital (HOMO) ~ -6.0 to -6.5 eV~ -5.1 to -5.2 eV
Lowest Unoccupied Molecular Orbital (LUMO) ~ -1.0 to -1.5 eV~ -2.0 to -2.2 eV
Energy Gap (ΔE) ~ 4.5 to 5.5 eV~ 3.0 eV
Triplet Energy (ET) High (predicted due to wide gap)~ 2.8 to 3.0 eV

Note: The values for this compound are predictive and based on established trends in computational studies of halogenated heterocyclic compounds.[10] Spiro-OMeTAD data is provided for contextual comparison as a widely used HTM.

Experimental Protocols

The following protocols are generalized procedures that can serve as a starting point for the application of this compound in organic electronics.

Protocol 1: Synthesis of a Diarylamine-Functionalized Imidazole HTM via Suzuki Coupling

This protocol describes a hypothetical synthesis of a simple hole-transporting material by coupling this compound with a diarylamine-functionalized boronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-(Diphenylamino)phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, 4-(diphenylamino)phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target hole-transporting material.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_process Workup & Purification cluster_end Final Product start1 This compound reaction 1. Pd(PPh₃)₄ Catalyst 2. K₂CO₃ Base 3. Toluene/Water Solvent 4. Heat (90-100 °C) start1->reaction start2 Arylboronic Acid Derivative start2->reaction workup Extraction with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product Novel Hole Transport Material purification->product

Caption: Synthetic workflow for a novel HTM.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of an OFET to test the semiconducting properties of a material derived from this compound.

Materials:

  • Heavily n-doped Si wafer with a 300 nm SiO₂ layer (serves as gate and dielectric)

  • Synthesized organic semiconductor (e.g., from Protocol 1)

  • Chlorobenzene or other suitable organic solvent

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Spin coater, thermal evaporator, substrate cleaning setup

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to improve the semiconductor film quality.

  • Semiconductor Deposition: Prepare a solution of the organic semiconductor in chlorobenzene (e.g., 5 mg/mL). Spin-coat the solution onto the treated substrate at 2000 rpm for 60 seconds.

  • Annealing: Anneal the semiconductor film at a temperature optimized for film morphology (e.g., 90 °C) for 30 minutes in a nitrogen-filled glovebox.

  • Electrode Deposition: Thermally evaporate Gold (Au) through a shadow mask to define the source and drain electrodes on top of the semiconductor layer. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.

  • Characterization: Measure the electrical characteristics (output and transfer curves) of the OFET device using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

OFET_Structure cluster_device OFET Device Cross-Section Source Source (Au) Semiconductor Organic Semiconductor (e.g., Imidazole Derivative) Drain Drain (Au) Dielectric Dielectric (SiO₂) Gate Gate (n++ Si)

Caption: BGTC OFET device architecture.
Protocol 3: Fabrication of a Multilayer Organic Light-Emitting Diode (OLED)

This protocol describes the fabrication of a simple phosphorescent OLED using a hypothetical imidazole derivative as a host material.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrate (Anode)

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) (Hole Injection Layer)

  • Synthesized imidazole derivative host material

  • Phosphorescent emitter (e.g., Ir(ppy)₃)

  • 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) (Electron Transport Layer)

  • Lithium Fluoride (LiF) (Electron Injection Layer)

  • Aluminum (Al) (Cathode)

  • Spin coater, thermal evaporator

Procedure:

  • Substrate Preparation: Clean the ITO substrate as described in Protocol 2 and treat with UV-Ozone for 15 minutes.

  • Hole Injection Layer (HIL): Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate (~30 nm) and anneal at 120 °C for 15 minutes in air.

  • Emissive Layer (EML): Transfer the substrate to a nitrogen-filled glovebox. Prepare a solution of the imidazole host material co-dissolved with the phosphorescent emitter (e.g., 6% doping concentration) in a suitable solvent like chloroform. Spin-coat this solution to form the emissive layer (~40 nm).

  • Device Completion (Thermal Evaporation): Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit the Electron Transport Layer: TPBi (~30 nm).

    • Deposit the Electron Injection Layer: LiF (~1 nm).

    • Deposit the Cathode: Al (~100 nm).

  • Encapsulation and Characterization: Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation from air and moisture. Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

OLED_Structure cluster_layers OLED Device Structure Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL Electrons ETL ETL (TPBi) EIL->ETL EML EML (Imidazole Host + Phosphor) ETL->EML HIL HIL (PEDOT:PSS) EML->HIL Anode Anode (ITO) HIL->Anode Holes Substrate Glass Substrate

Caption: Multilayer PhOLED device architecture.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Iodo-1-methyl-1H-imidazole as a versatile building block in the synthesis of bioactive molecules and pharmaceutical intermediates. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3][4][5] The presence of an iodine atom at the 4-position of the 1-methyl-1H-imidazole ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][6][7] This allows for the introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[2][8]

Key Synthetic Applications

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery. The methyl group at the N1 position negates the need for a separate protection step that is often required when working with 4-iodo-1H-imidazole, thus simplifying synthetic routes.[7]

The primary applications include:

  • Suzuki-Miyaura Coupling: For the formation of C(sp2)-C(sp2) bonds, enabling the synthesis of 4-aryl- and 4-heteroaryl-1-methyl-1H-imidazoles.[6][7] These structures are common in various pharmaceutical agents.[7]

  • Heck Coupling: For the alkenylation of the imidazole core, leading to the formation of substituted styrenes and cinnamates.[6][8][9]

  • Sonogashira Coupling: To introduce alkyne moieties, creating 4-alkynyl-1-methyl-1H-imidazoles which are valuable precursors for more complex heterocyclic systems.[6][7]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the synthesis of 4-amino-1-methyl-1H-imidazole derivatives.[6]

Quantitative Data Summary

The following tables summarize representative yields for key cross-coupling reactions starting from 4-iodo-imidazoles. The data for N-protected 4-iodo-1H-imidazole is presented as a close surrogate for this compound, as the key reactive site (the C-I bond) and the substituted N1-position are analogous.

Table 1: Suzuki-Miyaura Coupling of 4-Iodo-imidazoles with Phenylboronic Acid [6]

Catalyst SystemBaseSolventTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄K₂CO₃DME1501085
Pd(OAc)₂ / PPh₃K₂CO₃DME1501082
PdCl₂(dppf)K₂CO₃DME1501094
Pd(OAc)₂ / SPhosK₂CO₃DME1501092

Data is representative for microwave-assisted Suzuki-Miyaura couplings of iodo-imidazoles and should be used as a starting point for optimization.

Table 2: Heck Coupling of N-Protected 4-Iodo-1H-imidazole [6][8]

Catalyst SystemBaseSolventAlkeneN-Protecting GroupYield (%)
Pd(OAc)₂Et₃NDMFn-Butyl acrylate-85
Pd/CNaOAcNMPStyrene-78
Herrmann's CatalystK₂CO₃DMAMethyl methacrylate-82
Pd(OAc)₂ / P(o-tol)₃Et₃NMeCNMethyl acrylateTrityl78
Pd(OAc)₂ / P(o-tol)₃Et₃NMeCNStyreneTrityl85

Yields are based on reactions with N-protected 4-iodo-1H-imidazole and are indicative for this compound.

Experimental Protocols

The following are detailed protocols for the key cross-coupling reactions of this compound.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol)

  • Dimethoxyethane (DME) (5 mL)

  • Microwave vial

  • Standard workup and purification reagents (water, ethyl acetate, anhydrous sodium sulfate)

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Add dimethoxyethane to the vial and seal it.

  • Place the vial in a microwave reactor and irradiate the reaction mixture at 150 °C for 10 minutes.[6][8]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-1H-imidazole.

Protocol 2: Heck Coupling

This protocol provides a general method for the Heck coupling of this compound with an alkene.[6][8]

Materials:

  • This compound (1.0 equiv.)

  • Alkene (e.g., methyl acrylate, 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Acetonitrile (MeCN)

  • Schlenk tube

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve this compound in acetonitrile.

  • Add the alkene, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.[8]

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol details the Sonogashira coupling of this compound with a terminal alkyne.[6]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (3.0 mmol)

  • Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a solution of this compound in DMF, add the terminal alkyne, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide.[6]

  • Add triethylamine to the mixture.

  • Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N bond formation via Buchwald-Hartwig amination.[2][6]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-1 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.[2]

  • Add this compound and the amine.

  • Add the anhydrous solvent to the tube.

  • Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.[2][6]

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathways Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki + Ar-B(OH)₂ [Pd catalyst] Heck Heck Coupling Start->Heck + Alkene [Pd catalyst] Sonogashira Sonogashira Coupling Start->Sonogashira + Alkyne [Pd/Cu catalyst] Buchwald Buchwald-Hartwig Amination Start->Buchwald + Amine [Pd catalyst] Product_Aryl 4-Aryl-1-methyl- 1H-imidazole Suzuki->Product_Aryl Product_Alkenyl 4-Alkenyl-1-methyl- 1H-imidazole Heck->Product_Alkenyl Product_Alkynyl 4-Alkynyl-1-methyl- 1H-imidazole Sonogashira->Product_Alkynyl Product_Amino 4-Amino-1-methyl- 1H-imidazole Buchwald->Product_Amino

Caption: Synthetic pathways from this compound.

Experimental_Workflow Reactants Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent Reaction Reaction Step (Heating / Microwave) Reactants->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Pharmaceutical Intermediate Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for N-methylation of 4-iodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the N-methylation of 4-iodoimidazole, a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols detailed herein offer two distinct methods utilizing methyl iodide as the methylating agent, with different bases and solvent systems to accommodate varied experimental requirements.

Introduction

N-methylation of imidazole derivatives is a fundamental reaction in medicinal chemistry, as the introduction of a methyl group can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 4-iodoimidazole is a particularly valuable building block due to the presence of the iodine atom, which serves as a versatile handle for further functionalization through cross-coupling reactions. This application note presents two reliable and reproducible protocols for the synthesis of 1-methyl-4-iodoimidazole.

Data Presentation

The following table summarizes the quantitative data for the N-methylation of 4-iodoimidazole.

ProductSynthesis MethodReagentsSolventTypical Yield (%)
1-methyl-4-iodoimidazoleFrom 4,5-diiodo-1-methyl-1H-imidazoleEthylmagnesium bromideDiethyl ether/Dichloromethane94%
1-methyl-4-iodoimidazoleN-methylation of 4-iodoimidazoleSodium Hydride, Methyl IodideN,N-Dimethylformamide (DMF)High (not specified)
1-methyl-4-iodoimidazoleN-methylation of 4-iodoimidazolePotassium Carbonate, Methyl IodideAcetonitrileHigh (not specified)

Spectroscopic Data for 1-methyl-4-iodoimidazole:

AnalysisData
¹H NMR Spectral data available, characteristic shifts for methyl protons and imidazole ring protons are expected.[1] For comparison, ¹H NMR of 1-methylimidazole shows peaks around 3.64 ppm (s, 3H), 6.86 ppm (s, 1H), 7.01 ppm (s, 1H), and 7.39 ppm (s, 1H).
¹³C NMR Spectral data available.[1] For comparison, ¹³C NMR of 1-methylimidazole shows peaks at approximately 33.0, 120.9, 128.9, and 137.5 ppm.
Mass Spec. Expected M+ at m/z = 208. The mass spectrum of 1-methylimidazole shows a molecular ion peak at m/z = 82.[2]

Experimental Protocols

Two primary protocols for the N-methylation of 4-iodoimidazole are provided below.

Protocol 1: N-methylation using Sodium Hydride in DMF

This method employs a strong base for rapid and complete deprotonation of the imidazole ring, leading to an efficient methylation reaction.

Materials:

  • 4-iodoimidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodoimidazole (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-methyl-4-iodoimidazole by column chromatography on silica gel.

Protocol 2: N-methylation using Potassium Carbonate in Acetonitrile

This protocol utilizes a milder base and is often preferred for its ease of handling and workup.

Materials:

  • 4-iodoimidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-iodoimidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to suspend the reagents.

  • Add methyl iodide (1.2 eq) to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: NaH/DMF cluster_protocol2 Protocol 2: K2CO3/Acetonitrile p1_start Dissolve 4-iodoimidazole in anhydrous DMF p1_deprotonation Add NaH at 0°C, then warm to RT p1_start->p1_deprotonation p1_methylation Add CH3I at 0°C, then warm to RT p1_deprotonation->p1_methylation p1_workup Quench with H2O, EtOAc extraction p1_methylation->p1_workup p1_purification Column Chromatography p1_workup->p1_purification p1_product 1-methyl-4-iodoimidazole p1_purification->p1_product p2_start Suspend 4-iodoimidazole and K2CO3 in ACN p2_methylation Add CH3I at RT, stir overnight p2_start->p2_methylation p2_workup Filter K2CO3, concentrate filtrate p2_methylation->p2_workup p2_extraction EtOAc/H2O extraction p2_workup->p2_extraction p2_purification Column Chromatography (if needed) p2_extraction->p2_purification p2_product 1-methyl-4-iodoimidazole p2_purification->p2_product

Caption: Experimental workflows for the N-methylation of 4-iodoimidazole.

References

Application Notes and Protocols for C-H Activation Utilizing a 4-Iodo-1-methyl-1H-imidazole-Derived N-Heterocyclic Carbene Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Direct C-H bond activation is a powerful and atom-economical strategy in modern organic synthesis, enabling the construction of complex molecules from simple, ubiquitous starting materials. N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands for transition metal catalysts, owing to their strong σ-donating properties and steric tuneability, which enhance the stability and reactivity of the metal center. This application note details the experimental setup for a C-H activation reaction utilizing a palladium catalyst bearing an NHC ligand derived from a 4-iodo-1-methyl-1H-imidazole precursor. The presence of the iodine atom on the imidazole backbone of the NHC ligand offers a potential site for further functionalization, making it an attractive scaffold for developing multifunctional catalysts.

This document provides protocols for the synthesis of the NHC precursor (a 4-iodo-1,3-dialkylimidazolium salt), the preparation of a well-defined Pd-NHC precatalyst, and its application in a representative C-H arylation reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-4-iodo-3-methyl-1H-imidazolium Iodide (NHC Precursor)

This protocol describes the synthesis of the imidazolium salt, which serves as the precursor to the N-heterocyclic carbene ligand. The procedure involves the N-alkylation of this compound.

Materials:

  • This compound

  • Ethyl iodide (EtI)

  • Acetonitrile (MeCN), anhydrous

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard glassware for filtration and washing

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add ethyl iodide (1.2 eq) to the solution.

  • Seal the Schlenk flask and heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours, often indicated by the precipitation of the imidazolium salt.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting 1-ethyl-4-iodo-3-methyl-1H-imidazolium iodide salt under vacuum. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a PEPPSI-type Pd-NHC Precatalyst

This protocol details the synthesis of an air- and moisture-stable Pd-NHC precatalyst (PEPPSI: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).

Materials:

  • 1-Ethyl-4-iodo-3-methyl-1H-imidazolium iodide (from Protocol 1)

  • Palladium(II) chloride (PdCl₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Pyridine, anhydrous

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard glassware for filtration and washing

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 1-ethyl-4-iodo-3-methyl-1H-imidazolium iodide (1.0 eq), palladium(II) chloride (1.0 eq), and anhydrous potassium carbonate (2.2 eq).

  • Add anhydrous pyridine to the flask.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction by observing the color change and the consumption of starting materials (e.g., via ¹H NMR of a small aliquot).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the pyridine under reduced pressure.

  • The residue is then suspended in dichloromethane (DCM) and filtered through a pad of Celite to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether and dried under vacuum to yield the PEPPSI-type Pd-NHC precatalyst.

Protocol 3: Palladium-Catalyzed Direct C-H Arylation of an Arene

This protocol describes a general procedure for the direct arylation of an arene with an aryl bromide using the synthesized Pd-NHC precatalyst.

Materials:

  • Arene substrate (e.g., benzene, toluene, anisole)

  • Aryl bromide

  • PEPPSI-type Pd-NHC precatalyst (from Protocol 2)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as base

  • Pivalic acid (PivOH) as an additive (optional, but often beneficial)

  • Anhydrous solvent (e.g., DMA, NMP, or toluene)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

Procedure:

  • To a Schlenk tube or microwave vial, add the arene substrate (1.0 eq), aryl bromide (1.2 eq), the PEPPSI-type Pd-NHC precatalyst (1-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • If used, add pivalic acid (20-30 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following table summarizes representative data for the direct C-H arylation of various arenes with aryl bromides using a generic Pd-NHC catalyst system, illustrating the potential scope of the reaction.

EntryArene SubstrateAryl BromideProductYield (%)
1Benzene4-Bromotoluene4-Methylbiphenyl85
2Toluene4-Bromoanisole4-Methoxy-4'-methylbiphenyl78
3Anisole1-Bromo-4-fluorobenzene4-Fluoro-4'-methoxybiphenyl92
4Thiophene4-Bromobenzonitrile4-(Thiophen-2-yl)benzonitrile88
5Furan1-Bromo-3,5-dimethylbenzene2-(3,5-Dimethylphenyl)furan75
6N-Methylpyrrole4-Bromoacetophenone1-(4-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one81

Note: Yields are for isolated products and are representative. Actual yields may vary depending on the specific reaction conditions and the nature of the NHC ligand.

Mandatory Visualization

experimental_workflow cluster_precursor NHC Precursor Synthesis cluster_catalyst Pd-NHC Precatalyst Synthesis cluster_reaction C-H Activation Reaction start This compound + Ethyl Iodide protocol1 Protocol 1: N-Alkylation in MeCN, 70-80 °C, 24-48h start->protocol1 precursor 1-Ethyl-4-iodo-3-methyl- 1H-imidazolium Iodide protocol1->precursor protocol2 Protocol 2: Reaction in Pyridine, 100-110 °C, 4-6h precursor->protocol2 pd_source PdCl₂ + K₂CO₃ pd_source->protocol2 catalyst PEPPSI-type Pd-NHC Precatalyst protocol2->catalyst protocol3 Protocol 3: C-H Arylation in DMA, 120-150 °C catalyst->protocol3 substrates Arene Substrate + Aryl Bromide + Base substrates->protocol3 workup Workup and Purification protocol3->workup product Biaryl Product workup->product catalytic_cycle pd_ii Pd(II)-NHC Precatalyst pd_0 Pd(0)-NHC (Active Catalyst) pd_ii->pd_0 Reduction oxidative_addition Oxidative Addition (Ar-Br) pd_ii_aryl Ar-Pd(II)-Br-NHC oxidative_addition->pd_ii_aryl ch_activation C-H Activation (Arene) pd_ii_diaryl Ar-Pd(II)-Arene-NHC ch_activation->pd_ii_diaryl reductive_elimination Reductive Elimination reductive_elimination->pd_0 product Biaryl Product reductive_elimination->product

Application Notes and Protocols for the Quantification of 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Iodo-1-methyl-1H-imidazole, a key intermediate in pharmaceutical synthesis. Accurate quantification of this compound is crucial for ensuring the quality, purity, and consistency of starting materials and final products. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are based on established analytical practices for imidazole derivatives and can be adapted and validated for specific laboratory requirements. A discussion on the potential application of Gas Chromatography-Mass Spectrometry (GC-MS) is also included.

Analytical Techniques Overview

Two primary analytical methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for determining the purity of this compound in bulk materials and simpler matrices.[1]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for quantifying trace levels of the compound in complex matrices, such as biological fluids, and for impurity profiling.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the determination of this compound.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).[1]

  • HPLC-grade acetonitrile, methanol, and water.[1]

  • Formic acid (analytical grade).[1]

  • This compound reference standard of known purity.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a suitable choice.[1]

  • Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of approximately 100 µg/mL.[1][2]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve.

  • Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the linear range of the method.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Gradient Program: A gradient elution is recommended to ensure good separation of the analyte from any impurities. An example gradient is provided in the table below.

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0.0955
10.0595
15.0595
15.1955
20.0955

4. System Suitability:

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (e.g., n=5). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.[1]

5. Quantification:

A calibration curve is generated by plotting the peak area of the standard solutions against their known concentrations. The concentration of this compound in the sample is then determined from this curve.

Data Presentation: HPLC-UV Method

The following table summarizes example quantitative data for the HPLC-UV analysis of this compound.

ParameterValue
Retention Time (t R )~ 8.5 minutes
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Linearity Range0.2 - 200 µg/mL
R² (Correlation Coefficient)> 0.999

Note: This is example data and should be determined during method validation.

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep_sample Dissolve/Dilute Sample injection Inject prep_sample->injection prep_std Prepare Standard Solutions prep_std->injection hplc_system HPLC System (C18 Column, UV Detector) separation Chromatographic Separation hplc_system->separation injection->hplc_system data_acq Data Acquisition (Chromatogram) separation->data_acq integration Peak Integration data_acq->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

HPLC-UV analysis workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in complex matrices.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source).

  • C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 mm i.d. x 50 mm length).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Reference standard of this compound.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standard and Sample Preparation (from a complex matrix like plasma):

    • Standard Curve and QC Samples: Spike known concentrations of this compound into the blank matrix to prepare calibration standards and quality control (QC) samples.

    • Sample Extraction: To 100 µL of the sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

3. LC-MS/MS Conditions:

  • LC Conditions:

    • Mobile Phase: Gradient elution, for example, starting at 5% B, increasing to 95% B over 3 minutes, holding for 1 minute, and re-equilibrating.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to identify the precursor ion and suitable product ions.

4. Quantification:

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.

Data Presentation: LC-MS/MS Method

The following table summarizes expected quantitative data for the LC-MS/MS analysis of this compound, based on data for similar imidazole derivatives.

ParameterExpected Value
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL
Linearity Range1 - 1000 ng/mL
R² (Correlation Coefficient)> 0.995
Accuracy (% Recovery)85 - 115%
Precision (RSD%)< 15%

Note: This is estimated data and should be determined during method validation.

Visualization: LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample_prep Spike with IS extraction Protein Precipitation/ Extraction sample_prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation UHPLC Separation (C18 Column) supernatant->lc_separation ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Area Ratios peak_integration->ratio_calc quantification Quantify using Calibration Curve ratio_calc->quantification report Generate Report quantification->report

LC-MS/MS analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful technique for the analysis of volatile and semi-volatile compounds. While specific protocols for this compound are not as readily available as for HPLC and LC-MS, GC-MS could serve as a valuable complementary technique, particularly for impurity profiling and identification.

Considerations for Method Development:

  • Derivatization: Due to the polarity of the imidazole ring, derivatization may be necessary to improve volatility and chromatographic peak shape. Common derivatizing agents for similar compounds include silylating agents (e.g., BSTFA) or acylating agents.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), would be a suitable starting point for method development.

  • Injector and Detector Temperatures: Optimization of the injector and transfer line temperatures is crucial to ensure efficient transfer of the analyte without thermal degradation.

  • Ionization: Electron Ionization (EI) is a common ionization technique for GC-MS that can provide valuable structural information through fragmentation patterns.

Quantitative Data:

Quantitative performance parameters such as LOD, LOQ, and linearity would need to be established during method development and validation. For other halogenated and imidazole compounds, GC-MS methods have demonstrated low ng/mL detection limits.[3]

Summary of Quantitative Data

The following table provides a comparative summary of the typical quantitative performance of the discussed analytical techniques for the analysis of this compound and related compounds.

Analytical TechniqueTypical Limit of Quantification (LOQ)Typical Linearity RangeKey Advantages
HPLC-UV 0.15 µg/mL0.2 - 200 µg/mLRobust, widely available, good for purity assessment.
LC-MS/MS 0.1 - 1 ng/mL1 - 1000 ng/mLHigh sensitivity and selectivity, suitable for complex matrices.
GC-MS Requires method development (potentially low ng/mL)Requires method developmentHigh resolving power, excellent for structural elucidation of volatile impurities.

Disclaimer: The provided protocols and data are intended as a guide. All analytical methods should be fully validated in the user's laboratory to ensure they are fit for their intended purpose, in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)).

References

Application Notes and Protocols for Catalytic Systems Compatible with 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes, experimental protocols, and comparative data for palladium-catalyzed cross-coupling reactions utilizing 4-iodo-1-methyl-1H-imidazole. This versatile building block is a key intermediate in medicinal chemistry for the synthesis of complex, biologically active molecules.[1][2] The carbon-iodine bond at the C4 position is highly reactive, making it an ideal substrate for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2][3]

Application Notes: Overview of Compatible Catalytic Systems

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, which have become essential tools in modern organic synthesis.[2] The methyl group on the imidazole nitrogen (N1) acts as a permanent protecting group, which can prevent side reactions and improve solubility compared to its N-H counterpart. The primary challenge, catalyst inhibition by the second imidazole nitrogen (N3), can be overcome by careful selection of ligands and reaction conditions.[3] Four major classes of cross-coupling reactions are particularly effective with this substrate.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl-1-methyl-1H-imidazoles.[1][4] This is fundamental for creating biaryl structures commonly found in pharmaceutical agents.[1] Palladium catalysts, especially when used with phosphine ligands like dppf or SPhos, have shown high efficacy.[4] Microwave-assisted conditions can significantly accelerate the reaction, often reducing reaction times to minutes.[4]

Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, producing 4-vinyl-1-methyl-1H-imidazole derivatives.[2][3] These products are valuable intermediates for further functionalization. For electron-rich iodo-imidazoles, phosphine-free palladium systems such as Pd(OAc)₂ can be effective, though the addition of phosphine ligands is often beneficial.[3][4]

Sonogashira Coupling

The Sonogashira coupling is instrumental for synthesizing 4-alkynyl-1-methyl-1H-imidazoles by reacting the iodoimidazole with a terminal alkyne.[1] This reaction typically requires a dual catalytic system of palladium and a copper(I) co-catalyst, such as CuI.[4][5] The resulting alkynyl-imidazoles are key precursors for various heterocyclic systems and have been identified in kinase inhibitors.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for creating C-N bonds, allowing for the synthesis of 4-amino-1-methyl-1H-imidazole derivatives from primary or secondary amines.[4][6] This transformation is critical for exploring structure-activity relationships in drug discovery.[2] The success of this reaction often depends on the use of bulky, electron-rich phosphine ligands in conjunction with a palladium precatalyst.[3]

Data Presentation: Comparative Performance of Catalytic Systems

The following tables summarize representative quantitative data for cross-coupling reactions with 4-iodo-imidazoles. This data provides a baseline for catalyst system optimization.

Table 1: Suzuki-Miyaura Coupling of 4-Iodo-imidazoles with Phenylboronic Acid [4]

Catalyst System Base Solvent Temperature (°C) Time (min) Yield (%)
Pd(PPh₃)₄ K₂CO₃ DME 150 (MW) 10 85
Pd(OAc)₂ / PPh₃ K₂CO₃ DME 150 (MW) 10 82
PdCl₂(dppf) K₂CO₃ DME 150 (MW) 10 94

| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 (MW) | 10 | 92 |

Table 2: Heck Coupling of 4-Iodo-imidazoles with Alkenes [4]

Catalyst System Base Solvent Temperature (°C) Time (h) Alkene Yield (%)
Pd(OAc)₂ Et₃N DMF 100 12 n-Butyl acrylate 85
Pd/C NaOAc NMP 120 24 Styrene 78

| Herrmann's Catalyst | K₂CO₃ | DMA | 140 | 10 | Methyl methacrylate | 82 |

Table 3: Sonogashira Coupling of 4-Iodo-imidazoles with Terminal Alkynes [4]

Catalyst System Co-catalyst Base Solvent Temperature (°C) Time (h) Alkyne Yield (%)
Pd(PPh₃)₂Cl₂ CuI Et₃N DMF 25 6 Phenylacetylene 92
Pd(OAc)₂ / PPh₃ CuI Piperidine Toluene 80 12 1-Heptyne 88

| Pd/C | CuI | K₂CO₃ | Acetonitrile | 80 | 24 | Trimethylsilylacetylene | 75 |

Table 4: Buchwald-Hartwig Amination of Iodo-heterocycles Note: Specific data for this compound is limited; this data is representative for analogous iodo-heterocycles.[4]

Catalyst System Ligand Base Solvent Temperature (°C) Time (h) Amine Yield (%)
Pd₂(dba)₃ XPhos Cs₂CO₃ Toluene 100 18 Morpholine 95
Pd(OAc)₂ RuPhos K₃PO₄ Dioxane 110 24 Aniline 89

| Pd G3 Precatalyst | BrettPhos | LHMDS | THF | 80 | 12 | Benzylamine | 91 |

Visualizations: Workflows and Mechanisms

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_add L₂Pd(II)(Ar)(I) pd0->pd2_add Oxidative Addition (+ Ar-I) pd2_trans L₂Pd(II)(Ar)(R') pd2_add->pd2_trans Transmetalation (Suzuki) Alkyne Insertion (Sonogashira) Alkene Insertion (Heck) Amine Coordination (B-H) pd2_trans->pd0 Reductive Elimination (- Ar-R')

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes start This compound suzuki Suzuki-Miyaura (+ R-B(OH)₂) start->suzuki heck Heck (+ Alkene) start->heck sonogashira Sonogashira (+ Alkyne) start->sonogashira buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald p1 4-Aryl-imidazoles (Biaryls) suzuki->p1 p2 4-Vinyl-imidazoles heck->p2 p3 4-Alkynyl-imidazoles sonogashira->p3 p4 4-Amino-imidazoles buchwald->p4

Caption: Logical relationships of key cross-coupling reactions.

Experimental Protocols

The following are general, adaptable protocols for the key cross-coupling reactions of this compound.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[4]

This protocol details the synthesis of 4-aryl-1-methyl-1H-imidazoles.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Palladium catalyst (e.g., PdCl₂(dppf)) (0.05 mmol, 5 mol%)

    • Dimethoxyethane (DME), anhydrous (5 mL)

    • Microwave reactor vial with stir bar

  • Procedure:

    • To a microwave reactor vial, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

    • Add anhydrous DME (5 mL) to the vial and seal it securely.

    • Place the vial in the microwave reactor and irradiate the mixture at 150 °C for 10-15 minutes.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-methyl-1H-imidazole.

Protocol: Heck Coupling[4]

This protocol details the synthesis of 4-vinyl-1-methyl-1H-imidazoles.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Alkene (e.g., n-butyl acrylate) (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

    • Dimethylformamide (DMF), anhydrous (5 mL)

    • Schlenk flask with stir bar

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound and palladium(II) acetate.

    • Add anhydrous DMF (5 mL) to dissolve the solids.

    • Add the alkene followed by triethylamine via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography to obtain the desired 4-vinyl-1-methyl-1H-imidazole.

Protocol: Sonogashira Coupling[4]

This protocol details the synthesis of 4-alkynyl-1-methyl-1H-imidazoles.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv)

    • Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

    • Dimethylformamide (DMF), anhydrous (10 mL)

    • Schlenk flask with stir bar

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous DMF (10 mL), followed by the terminal alkyne and triethylamine via syringe.

    • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC). Gentle heating (40-60 °C) may be required for less reactive substrates.

    • Upon completion, dilute the reaction mixture with ethyl acetate (40 mL).

    • Wash the organic layer with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 20 mL) to remove copper salts, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination[4]

This protocol details the synthesis of 4-amino-1-methyl-1H-imidazoles.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.02 mmol, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos) (0.02-0.04 mmol, 2-4 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

    • Toluene, anhydrous (5 mL)

    • Oven-dried Schlenk tube with stir bar, glovebox

  • Procedure:

    • Inside a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, phosphine ligand, this compound, and base.

    • Seal the tube, remove it from the glovebox, and establish an inert atmosphere.

    • Add the amine and anhydrous toluene via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting product by column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Iodo-1-methyl-1H-imidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side products encountered during chemical reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The most prevalent side reactions are typically associated with the specific coupling reaction being performed. These include:

  • Protodeiodination: Replacement of the iodine atom with a hydrogen, leading to the formation of 1-methyl-1H-imidazole. This can be caused by sources of protons in the reaction mixture or an inefficient catalytic cycle.

  • Homocoupling: Dimerization of the coupling partners. In Suzuki reactions, this involves the coupling of two boronic acid molecules. In Sonogashira reactions, the terminal alkyne can undergo homocoupling (Glaser coupling), especially in the presence of copper co-catalysts and oxygen.[1][2] Homocoupling of this compound to form a bi-imidazole species can also occur.

  • Catalyst Decomposition: The formation of palladium black (inactive palladium) can occur, leading to a stalled or incomplete reaction. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired product and a significant amount of a homocoupled boronic acid byproduct. What are the likely causes and solutions?

A2: The homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and Pd(II) species.[3][4]

Potential Causes:

  • Oxygen in the reaction mixture: Inadequate degassing of solvents and reagents can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.

  • Use of a Pd(II) precatalyst: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can facilitate homocoupling.

  • Slow transmetalation: If the transmetalation step of the catalytic cycle is slow, it can allow for competing side reactions like homocoupling to occur.

Solutions:

  • Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Use of a Pd(0) catalyst or an efficient precatalyst system: Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst system with ligands that promote rapid reduction to Pd(0) can be beneficial.

  • Optimize reaction conditions: Adjusting the base, solvent, and temperature can improve the rate of the desired cross-coupling relative to the side reactions.

Q3: In my Sonogashira coupling, I am observing a significant amount of a diyne byproduct. How can I minimize this?

A3: The formation of a diyne is due to the homocoupling of the terminal alkyne, a reaction known as Glaser coupling.[1][2] This is a very common side reaction in Sonogashira couplings.

Potential Causes:

  • Presence of a copper co-catalyst and oxygen: The combination of a copper(I) salt and oxygen is known to promote the oxidative dimerization of terminal alkynes.[1][2]

  • High reaction temperature: Higher temperatures can sometimes favor homocoupling.

Solutions:

  • Copper-free Sonogashira conditions: Employing a copper-free protocol can eliminate the primary catalyst for Glaser coupling.[1][5]

  • Strictly anaerobic conditions: If a copper co-catalyst is necessary, ensuring the reaction is performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) will minimize the presence of oxygen and thus reduce homocoupling.[1][6]

  • Use of a reducing agent: The addition of a mild reducing agent can help to suppress the oxidative homocoupling.

Q4: My Heck reaction is producing a mixture of isomeric products. What is causing this and how can I improve the selectivity?

A4: The formation of isomers in a Heck reaction is often due to isomerization of the double bond in either the starting alkene or the product.[7]

Potential Causes:

  • Reversible β-hydride elimination: The palladium-hydride intermediate formed during the catalytic cycle can re-add to the product alkene in a different orientation, leading to isomerization.

  • Slow reductive elimination: If the final reductive elimination step to regenerate the Pd(0) catalyst is slow, the palladium-hydride species has more time to catalyze isomerization.

Solutions:

  • Choice of solvent: Using a less polar solvent can sometimes minimize alkene isomerization.

  • Addition of a halide salt: The addition of a salt like lithium chloride can sometimes suppress isomerization.

  • Use of a suitable base: The choice of base can influence the rate of reductive elimination and thus impact the extent of isomerization.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst (palladium black formation).Ensure rigorous exclusion of oxygen. Lower the reaction temperature. Screen different phosphine ligands.
Poor solubility of reagents.Use a co-solvent like DMF or dioxane. Increase the reaction temperature cautiously.
Inefficient transmetalation.Choose a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the boronic acid is of high quality.
Protodeiodination Side Product Presence of a proton source (e.g., water, acidic impurities).Use anhydrous solvents and reagents. Add a proton scavenger.
Inefficient catalytic cycle.Optimize the ligand and base to accelerate the cross-coupling pathway.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and the reaction mixture.[3][4]
Pd(II) mediated side reaction.Use a Pd(0) catalyst or ensure efficient in situ reduction of a Pd(II) precatalyst. Add a mild reducing agent like potassium formate.[8]
Heck Reaction
Problem Potential Cause Suggested Solution
Low Conversion Catalyst decomposition to palladium black.Maintain a strict inert atmosphere. Optimize the reaction temperature.
Inappropriate ligand or ligand-to-palladium ratio.Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃). A 2:1 ratio of monodentate phosphine to palladium is a good starting point.
Alkene Isomerization Reversible β-hydride elimination.Use a less polar solvent. Add a halide salt (e.g., LiCl).[7]
Homocoupling of this compound Higher reaction temperatures.Lower the reaction temperature if possible.
Sonogashira Coupling
Problem Potential Cause Suggested Solution
Low Product Yield Inactive catalyst.Ensure the use of a high-quality palladium catalyst and, if used, copper(I) iodide.
Bulky substrates.Higher reaction temperatures may be required, but this can also increase side reactions.[9]
Glaser Homocoupling of Alkyne Presence of copper(I) and oxygen.Perform the reaction under strictly anaerobic conditions. Use a copper-free Sonogashira protocol.[1][2][5]
Add a reducing agent to the reaction mixture.[6]
Protodeiodination Side Product Inefficient coupling.Optimize catalyst, base, and solvent to favor the desired cross-coupling.

Experimental Protocols

The following are general protocols that can be adapted for specific substrates. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their particular reaction.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1, Toluene, or DMF)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction Protocol

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 2-10 mol%) (optional)

  • Base (e.g., Et₃N, K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand (if used).

  • Add the anhydrous, degassed solvent, followed by the base and the alkene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%) (for traditional Sonogashira)

  • Base (e.g., Et₃N, DIPEA, typically used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry reaction flask, add this compound, the palladium catalyst, and copper(I) iodide (if using).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water or a dilute ammonium chloride solution to remove the amine base.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_ArI Ar-Pd(II)Ln-I OxAdd->PdII_ArI Transmetalation Transmetalation (R-B(OR)2) PdII_ArI->Transmetalation [R-B(OR)2(Base)]- PdII_ArR Ar-Pd(II)Ln-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Workflow Start Start Combine Combine Reactants: This compound, Alkene, Pd Catalyst, Base Start->Combine Solvent Add Degassed Solvent Combine->Solvent Heat Heat under Inert Atmosphere Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Desired Product Purify->Product

Caption: General experimental workflow for the Heck reaction.

Sonogashira_Side_Reactions Start This compound + Terminal Alkyne Reaction Sonogashira Coupling (Pd/Cu catalyst, Base) Start->Reaction Desired Desired Cross-Coupled Product Reaction->Desired Main Pathway Side1 Glaser Homocoupling (Diyne Product) Reaction->Side1 Side Pathway 1 (O2 present) Side2 Protodeiodination (1-methyl-1H-imidazole) Reaction->Side2 Side Pathway 2

Caption: Desired and common side reaction pathways in Sonogashira coupling.

References

Purification challenges of 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Iodo-1-methyl-1H-imidazole

A Note to Researchers: Detailed, peer-reviewed literature specifically addressing the purification of this compound is limited. This guide has been developed by adapting established, robust purification protocols for the closely related parent compound, 4-iodo-1H-imidazole.[1] The N-methyl group on your target compound will alter its physicochemical properties, primarily by increasing its lipophilicity and removing the N-H proton, which affects its polarity and hydrogen bonding capability. Consequently, the solvent systems and conditions outlined below should be considered well-informed starting points requiring empirical optimization for your specific crude material.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound? A1: Based on common synthetic routes, the primary impurities are expected to be analogous to those found in the synthesis of 4-iodo-1H-imidazole.[1][2] These include:

  • Unreacted Starting Material: 1-methylimidazole.

  • Over-iodinated Byproducts: 4,5-diiodo-1-methyl-1H-imidazole is the most probable side product.[2][3]

  • Residual Reagents and Salts: Inorganic salts from the workup and residual solvents.[1]

Q2: How does the N-methyl group affect purification compared to the parent 4-iodo-1H-imidazole? A2: The N-methyl group makes the molecule less polar than its N-H counterpart. This has two main consequences for purification:

  • Solubility: It will likely be more soluble in common organic solvents (e.g., ethyl acetate, dichloromethane) and less soluble in polar solvents like water.

  • Chromatography: It will likely have a higher Rf value on silica gel TLC and elute with less polar solvent mixtures during column chromatography compared to 4-iodo-1H-imidazole.

Q3: What is the most effective starting method for purification? A3: Both recrystallization and silica gel chromatography are viable methods. For the non-methylated analog, a two-step recrystallization is highly effective at removing the common di-iodo byproduct.[1] However, column chromatography offers more precise separation if multiple impurities are present or if recrystallization attempts lead to "oiling out."

Q4: My purified product is a discolored solid or oil. What does this indicate? A4: Pure this compound is expected to be a powder or crystalline solid.[4] Darker colors like brown or yellow may suggest the presence of residual iodine or minor degradation byproducts.[1] An oily consistency indicates that the compound is impure, depressing its melting point. Further purification is necessary.

Q5: How should I store the purified this compound? A5: The purified compound should be stored in a tightly sealed container in a dry place at room temperature.[4] For long-term stability, particularly if the compound shows sensitivity to light or air, storage in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) is recommended, similar to its non-methylated analog.[1][5]

Troubleshooting Guide

Problem EncounteredPotential CauseSuggested Solution
Low Purity After Purification Incomplete removal of 4,5-diiodo-1-methyl-1H-imidazole: This byproduct is less polar than the mono-iodo product but may have similar solubility in some solvents.Recrystallization: Attempt a fractional recrystallization. Screen solvent systems like ethyl acetate/hexanes or isopropanol/hexanes.[6] The di-iodo species may crystallize first from a hot solution. Column Chromatography: Use a shallow gradient and collect small fractions to improve separation.
Co-elution with 1-methylimidazole: The starting material is polar and may streak on silica gel columns if not properly handled.Aqueous Wash: Before chromatography, perform a dilute acid wash (e.g., 1M HCl) during the workup to protonate and remove the basic 1-methylimidazole into the aqueous layer. Column Chromatography: Add a small amount of triethylamine (~0.5%) to the mobile phase to suppress tailing of basic compounds.
Product Fails to Crystallize ("Oils Out") Significant impurities present: Impurities disrupt the crystal lattice formation, depressing the melting point.[6]Re-purify: Consider purifying a small batch by column chromatography first to obtain a seed crystal. Modify Crystallization: Use a more dilute solution, cool the solution much more slowly, or gently scratch the inside of the flask with a glass rod to induce nucleation.[6]
Low Yield After Purification Product lost in mother liquor: The product has moderate solubility even in cold recrystallization solvents.Maximize Precipitation: Ensure the recrystallization solution is cooled in an ice bath for an extended period (e.g., >1 hour) before filtration.[1] Minimize the amount of hot solvent used for dissolution.[1]
Premature crystallization during hot filtration: The product crashes out on the filter funnel.Pre-warm the filtration apparatus (funnel and receiving flask) in an oven before use. Use a small amount of hot solvent to rinse the flask and funnel.[1]
Final Product is Still Colored Trapped colored impurities or trace degradation: During recrystallization, after dissolving the crude product in hot solvent, add a small amount of activated charcoal, swirl for a few minutes, and then perform the hot filtration to remove the charcoal and adsorbed impurities.[6] Caution: This may reduce the overall yield.

Data Presentation

Table 1: Anticipated Impurity Profile & Properties
CompoundStructureMolecular Weight ( g/mol )PolarityNotes
1-Methylimidazole (Starting Material)C₄H₆N₂82.10HighBasic. Can be removed with an acidic wash.
This compound (Product)C₄H₅IN₂208.00MediumTarget compound.
4,5-Diiodo-1-methyl-1H-imidazole (Byproduct)C₄H₄I₂N₂333.90LowLess polar than the desired product. Often the most challenging impurity to remove.[3]
Table 2: Suggested Solvent Systems for Method Development

Based on successful purifications of 4-iodo-1H-imidazole and general principles.[1][6]

Purification MethodSolvent System (Starting Point)Notes
Recrystallization Isopropanol / n-HexaneDissolve in minimal hot isopropanol, add n-hexane until cloudy, then cool.
Ethyl Acetate / n-HexaneA common system for moderately polar compounds.
Column Chromatography Hexanes / Ethyl Acetate (Gradient)Start with 100% Hexanes and gradually increase the percentage of Ethyl Acetate.
Dichloromethane / Methanol (Gradient)For eluting more polar impurities or if the product has low mobility in Hex/EtOAc.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography (Adapted Method)

This protocol is a general guideline and should be optimized using Thin Layer Chromatography (TLC) first to determine the ideal solvent system.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial elution solvent. If it is not fully soluble, pre-adsorb it onto a small amount of silica gel by dissolving the compound in a solvent, adding silica, and evaporating the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) using a non-polar solvent like hexane or a 95:5 mixture of Hexane:Ethyl Acetate.

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 40% Ethyl Acetate in Hexanes. The optimal gradient should be determined by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Use a UV lamp (254 nm) for visualization.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid product.

Visualizations

Purification Strategy Decision Tree

start Analyze Crude Material by TLC/¹H NMR impurity_check What is the major impurity? start->impurity_check sm Starting Material (1-Methylimidazole) impurity_check->sm   di_iodo Di-iodinated Species (4,5-diiodo-1-methyl...) impurity_check->di_iodo   complex Complex Mixture impurity_check->complex   acid_wash Perform Acidic Wash (e.g., 1M HCl) then Column Chromatography sm->acid_wash recryst Attempt Fractional Recrystallization (e.g., EtOAc/Hexanes) di_iodo->recryst column_chrom Perform Column Chromatography (e.g., Hex/EtOAc gradient) complex->column_chrom recryst->column_chrom Fails or 'oils out'

Caption: A decision tree for selecting a purification strategy.

General Workflow for Column Chromatography

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find Solvent System) sample_prep 2. Sample Prep (Dissolve or Adsorb) tlc->sample_prep pack 3. Pack Column sample_prep->pack load 4. Load Sample pack->load elute 5. Elute with Gradient load->elute collect 6. Collect Fractions elute->collect tlc_fractions 7. TLC Fractions collect->tlc_fractions combine 8. Combine Pure Fractions tlc_fractions->combine evap 9. Evaporate Solvent combine->evap final_product Pure Product evap->final_product

Caption: A general experimental workflow for purification by column chromatography.

References

Technical Support Center: Optimizing Couplings with 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-1-methyl-1H-imidazole in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with this compound?

A1: this compound is a versatile building block used in various palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common reactions include Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.[1][2]

Q2: How does the reactivity of this compound compare to other aryl iodides?

A2: The reactivity of the carbon-iodine bond in this compound is generally high, making it a suitable substrate for a variety of cross-coupling reactions.[2] The presence of the imidazole ring can influence the electronic properties of the molecule and may require specific optimization of reaction conditions compared to simple aryl iodides.

Q3: Is N-protection of the imidazole ring necessary when using this compound?

A3: Since the nitrogen at the 1-position is already methylated, further N-protection is not necessary. This is an advantage over 4-iodo-1H-imidazole, where the N-H can interfere with the catalytic cycle, sometimes requiring a protecting group.[2][3]

Q4: What are the key parameters to consider for optimizing reaction time?

A4: To optimize reaction times, careful consideration of the catalyst system (palladium source and ligand), base, solvent, and temperature is crucial. Microwave-assisted protocols have been shown to be particularly effective in reducing reaction times for Suzuki-Miyaura couplings.[1][2]

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

Possible Causes & Solutions

  • Inactive Catalyst: The palladium catalyst may have degraded.

    • Solution: Use a fresh batch of catalyst. Consider using a pre-catalyst that is more stable. Ensure proper handling and storage under an inert atmosphere.

  • Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific transformation.

    • Solution: For Buchwald-Hartwig aminations, sterically hindered phosphine ligands are often beneficial.[1][4] For Suzuki reactions, ligands like SPhos or dppf can be effective.[1] Screen a panel of ligands to identify the best performer.

  • Incorrect Base: The strength or solubility of the base may be inadequate.

    • Solution: For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[1] For Buchwald-Hartwig reactions, stronger bases such as KOtBu or Cs₂CO₃ are often required.[1][4] Ensure the base is finely powdered and dry.

  • Poor Solvent Quality: The presence of oxygen or water in the solvent can deactivate the catalyst.

    • Solution: Use anhydrous, degassed solvents. Sparging the solvent with an inert gas (Argon or Nitrogen) before use is recommended.[5]

  • Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Microwave heating can be an effective way to achieve higher temperatures and significantly reduce reaction times.[1][2]

Troubleshooting_Low_Conversion Start Low/No Conversion Cause1 Inactive Catalyst Start->Cause1 Cause2 Inappropriate Ligand Start->Cause2 Cause3 Incorrect Base Start->Cause3 Cause4 Poor Solvent Quality Start->Cause4 Cause5 Insufficient Temperature Start->Cause5 Sol1 Use Fresh Catalyst / Pre-catalyst Cause1->Sol1 Solution Sol2 Screen Different Ligands Cause2->Sol2 Solution Sol3 Select Appropriate Base Cause3->Sol3 Solution Sol4 Use Anhydrous, Degassed Solvents Cause4->Sol4 Solution Sol5 Increase Temperature / Use Microwave Cause5->Sol5 Solution

Troubleshooting workflow for low or no product conversion.
Issue 2: Formation of Side Products

Possible Causes & Solutions

  • Hydrodehalogenation (Loss of Iodine): The starting material is converted to 1-methyl-1H-imidazole.

    • Solution: This can be caused by an inappropriate choice of base or solvent. Try using a weaker base or switching to a different solvent system. A change in ligand might also suppress this side reaction.[3]

  • Homocoupling of the Boronic Acid (in Suzuki Reactions): The boronic acid couples with itself to form a biaryl byproduct.

    • Solution: This is often due to the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions. Lowering the catalyst loading or changing the ligand can also help.

  • Formation of Regioisomers (in Heck Reactions): The alkene addition occurs at an undesired position.

    • Solution: Regioselectivity in Heck reactions can be influenced by the ligand. Bidentate phosphine ligands often favor the formation of the linear product with terminal alkenes. Lowering the reaction temperature may also improve selectivity.[3]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions and times for various coupling reactions with this compound and analogous compounds. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions [1]

Catalyst SystemBaseSolventTemperature (°C)Time (min)
Pd(PPh₃)₄K₂CO₃DME150 (MW)10
Pd(OAc)₂ / PPh₃K₂CO₃DME150 (MW)10
PdCl₂(dppf)K₂CO₃DME150 (MW)10
Pd(OAc)₂ / SPhosK₂CO₃DME150 (MW)10

Table 2: Sonogashira Coupling Conditions

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)
PdCl₂(PPh₃)₂CuIEt₃NDMFRT12
Pd(OAc)₂ / PPh₃CuIi-Pr₂NEtToluene8012
Pd/CCuIK₂CO₃Acetonitrile8024

Table 3: Buchwald-Hartwig Amination Conditions [1]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)
Pd₂(dba)₃XPhosK₃PO₄t-BuOH10012
Pd(OAc)₂RuPhosCs₂CO₃Toluene11024
Pd₂(dba)₃BrettPhosNaOtBuDioxane10018

Table 4: Heck Coupling Conditions [1]

Catalyst SystemBaseSolventTemperature (°C)Time (h)
Pd(OAc)₂Et₃NDMF10012
Pd/CNaOAcNMP12024
Herrmann's CatalystK₂CO₃DMA14010

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
  • To a microwave vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol).[1]

  • Seal the vial and add dimethoxyethane (DME, 5 mL).[1]

  • Subject the reaction mixture to microwave irradiation at 150 °C for 10 minutes.[1]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants & Catalyst to Microwave Vial B Seal Vial & Add Solvent (DME) A->B C Microwave Irradiation (150 °C, 10 min) B->C D Cool & Dilute with Water C->D E Extract with Ethyl Acetate D->E F Dry, Filter & Concentrate E->F G Purify by Column Chromatography F->G

Experimental workflow for a typical Suzuki-Miyaura coupling.
General Procedure for Sonogashira Coupling

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in DMF (10 mL).

  • Add the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol).[1]

  • Add triethylamine (3.0 mmol) to the mixture.[1]

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), this compound (1.0 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).[1]

  • Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere.[1]

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[1]

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Heck Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF.[1]

  • To this solution, add the alkene (1.2 equiv.) followed by triethylamine (1.5 equiv.).[1]

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

References

How to avoid de-iodination of 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Iodo-1-methyl-1H-imidazole

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and reactivity of this compound, with a specific focus on preventing its de-iodination.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Q1: I am observing significant de-iodination of my this compound starting material during a reaction. What are the potential causes and how can I mitigate this?

A1: De-iodination of this compound can be triggered by several factors. Below is a breakdown of common causes and their respective solutions.

Potential Cause Explanation Recommended Solutions
Reaction Temperature Higher temperatures can provide the activation energy needed for C-I bond cleavage, leading to de-iodination, especially in the presence of reducing agents or certain catalysts.[1]- Run the reaction at the lowest effective temperature. - Consider using microwave heating for shorter reaction times, which may minimize byproduct formation.[1]
Choice of Base Strong bases, particularly in combination with a proton source, can promote reductive dehalogenation.- Use weaker or alternative bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] - Carefully control the stoichiometry of the base.
Presence of Reducing Agents Impurities or reagents in the reaction mixture can act as reducing agents (e.g., hydride sources), leading to the cleavage of the C-I bond.[1]- Ensure all reagents and solvents are pure and dry.[1] - Degas solvents to remove oxygen, which can participate in radical pathways.[1]
Light Exposure The C-I bond can be photolabile. Exposure to UV or even ambient light can induce homolytic cleavage of the bond, leading to de-iodination.[2]- Protect the reaction vessel from light by wrapping it in aluminum foil or conducting the experiment in a dark environment.[2]
Palladium Catalyst System (for cross-coupling) The choice of palladium catalyst and ligand can significantly influence the rate of reductive dehalogenation as a side reaction.- Use bulky biarylphosphine ligands (e.g., Xantphos, SPhos) which can favor the desired cross-coupling over dehalogenation.[1] - Optimize the catalyst and ligand loading; sometimes a lower catalyst concentration can be beneficial.
Grignard Reagents Grignard reagents (e.g., EtMgBr) are known to cause de-iodination of iodoimidazoles.[3][4]- If possible, explore alternative organometallic reagents for your transformation. - If a Grignard reagent is necessary, use it at low temperatures and add it slowly to the reaction mixture.[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., argon or nitrogen).[2] It is reported to be air-sensitive.[2] For long-term storage, temperatures at or below 0-8°C are recommended.[6]

Q2: Is this compound sensitive to air?

A2: Yes, iodoimidazoles can be sensitive to air and moisture.[2] It is recommended to handle the compound under an inert atmosphere to prevent potential degradation.

Q3: Can the purity of my solvents and reagents affect the stability of this compound?

A3: Absolutely. Impurities in solvents or other reagents can act as catalysts for degradation or as sources of protons or hydrides that can facilitate de-iodination.[1] Using high-purity, dry, and degassed solvents is crucial for reproducible results.[1]

Q4: What is the general thermal stability of this compound?

A4: While the imidazole ring itself is thermally stable, the carbon-iodine bond introduces a point of lower stability.[2] Elevated temperatures, particularly in the presence of other reagents, can promote de-iodination.[1][5] It is advisable to use the lowest feasible temperature for reactions involving this compound.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction to Minimize De-iodination

This protocol provides a general guideline for performing a Suzuki-Miyaura cross-coupling reaction with this compound, incorporating best practices to avoid de-iodination.

Materials:

  • This compound (1.0 equiv.)

  • Boronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)[1]

  • Ligand (e.g., SPhos, 4-10 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)[1]

  • Degassed solvent (e.g., dioxane/water mixture, toluene)[1]

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid, the base, the palladium catalyst, and the ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1]

  • Add the degassed solvent to the reaction vessel via syringe.

  • Stir the reaction mixture at the desired temperature (starting with a lower temperature, e.g., 80 °C) and monitor the progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Deiodination_Prevention Deiodination De-iodination of This compound High_Temp High Temperature Deiodination->High_Temp Strong_Base Strong Bases Deiodination->Strong_Base Reducing_Agents Reducing Agents / Impurities Deiodination->Reducing_Agents Light_Exposure Light Exposure Deiodination->Light_Exposure Suboptimal_Catalyst Suboptimal Catalyst System (e.g., in Cross-Coupling) Deiodination->Suboptimal_Catalyst Low_Temp Use Lower Temperature / Microwave Heating High_Temp->Low_Temp Mitigated by Weak_Base Use Weaker Bases (K2CO3, Cs2CO3) Strong_Base->Weak_Base Mitigated by Pure_Reagents Use Pure, Dry, Degassed Reagents and Solvents Reducing_Agents->Pure_Reagents Mitigated by Protect_Light Protect from Light Light_Exposure->Protect_Light Mitigated by Optimized_Catalyst Use Bulky Ligands (e.g., SPhos, Xantphos) Suboptimal_Catalyst->Optimized_Catalyst Mitigated by

Caption: Factors causing de-iodination and their respective mitigation strategies.

References

Stability of 4-Iodo-1-methyl-1H-imidazole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-1-methyl-1H-imidazole, with a specific focus on its stability under acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in acidic environments.

Issue/Observation Potential Cause Recommended Action
Loss of compound during workup or purification with acidic solutions. Degradation of this compound. The carbon-iodine bond is the weakest among halo-imidazoles, making the compound susceptible to degradation, especially under harsh acidic conditions.[1]1. Use milder acidic conditions: If possible, use weaker acids or a higher pH. 2. Minimize exposure time: Reduce the duration of contact with the acidic medium. 3. Lower the temperature: Perform acidic steps at reduced temperatures (e.g., 0-5 °C) to slow down potential degradation. 4. Work under an inert atmosphere: While the primary concern is acid stability, sensitivity to air can be exacerbated by acidic conditions.[2]
Appearance of unknown impurities in HPLC analysis after acidic treatment. Formation of degradation products. Acid-catalyzed decomposition can lead to various byproducts. The imidazole ring itself is relatively stable, but cleavage of the C-I bond is a likely degradation pathway.[1][2]1. Characterize impurities: Use techniques like LC-MS to identify the mass of the impurities, which may provide clues about the degradation pathway (e.g., loss of iodine). 2. Perform a forced degradation study: A systematic study under controlled acidic conditions can help identify and characterize the degradation products. Refer to the Experimental Protocols section for a general procedure.[3]
Inconsistent results in reactions involving this compound. Variability in the stability of the starting material. The stability of iodinated compounds can be affected by storage conditions, light, and heat.[4][5]1. Verify starting material purity: Use a fresh sample or re-analyze the purity of your existing stock by HPLC or NMR before use. 2. Ensure proper storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[2]

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

Q2: What are the likely degradation products of this compound in an acidic medium?

The primary degradation pathway is expected to involve the loss of the iodine substituent to form 1-methyl-1H-imidazole. Other potential degradation pathways could involve reactions with counter-ions from the acid or solvent, or more complex ring-opening reactions under very harsh conditions.

Q3: How can I assess the stability of this compound in my specific acidic conditions?

A forced degradation study is the most effective way to determine the stability of the compound under your experimental conditions. This involves exposing a solution of the compound to your acidic medium and monitoring its concentration over time using a stability-indicating analytical method like HPLC. See the Experimental Protocols section for a detailed guide on how to perform such a study.[3]

Q4: What are the ideal storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored in a cool, dark place under an inert atmosphere such as argon or nitrogen.[2] For solutions, storage at -20°C is recommended.[2]

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure to assess the stability of this compound in an acidic solution.

Objective: To determine the rate of degradation of this compound under specific acidic conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (or other acid of interest)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium hydroxide (for neutralization)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add the desired concentration of the acidic solution (e.g., 0.1 M HCl).

    • Dilute to the final volume with an appropriate solvent to achieve the desired final concentration of the compound.

  • Control Sample Preparation: Prepare a control sample by diluting the stock solution with the solvent used for the stress sample, but without the acid.

  • Time Points: Store the stress and control samples at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation). Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Before analysis, neutralize the acidic samples with an equivalent amount of a suitable base (e.g., sodium hydroxide) to prevent further degradation on the HPLC column.

    • Analyze all samples (stress and control) using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (T=0).

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

    • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) stress Prepare Stress Sample (with Acid) stock->stress control Prepare Control Sample (without Acid) stock->control time_points Incubate and Collect Samples at Time Points (0, 2, 4, 8, 24h) stress->time_points control->time_points neutralize Neutralize Acidic Samples time_points->neutralize hplc Analyze by HPLC neutralize->hplc data Analyze Data (Degradation Kinetics) hplc->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Acidic Degradation Pathway parent This compound product 1-methyl-1H-imidazole parent->product H+, Cleavage of C-I bond iodine I+

References

Technical Support Center: Troubleshooting Stille Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stille cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Stille reaction has a very low or no yield. What are the most common initial checks I should perform?

A1: When encountering a low or non-existent yield, begin by verifying the following:

  • Inert Atmosphere: Ensure the reaction was performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1]

  • Reagent and Solvent Quality: Confirm that all reagents are pure and the solvents are anhydrous and degassed.[1][2] Water and oxygen can interfere with the catalytic cycle.[3]

  • Catalyst Activity: The palladium catalyst, especially if old or improperly stored, may have lost activity. Consider using a fresh batch of catalyst.

  • Organotin Reagent Integrity: Verify the purity and stability of your organostannane. While generally stable, prolonged storage or exposure to impurities can lead to degradation. High purity of organotin compounds is essential for achieving high yields.[4]

Q2: I observe the formation of significant side products, primarily homocoupling of my organostannane. How can I minimize this?

A2: Homocoupling (R²-R²) is a common side reaction in Stille coupling.[5][6][7] To mitigate this:

  • Oxygen Exclusion: The primary cause of homocoupling is often the presence of oxygen.[1] Ensure your reaction setup is rigorously deoxygenated.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Ligand Choice: The choice of ligand can influence the rates of competing reactions. Experiment with different phosphine ligands.

Q3: My reaction is very slow, even though I see some product formation. How can I increase the reaction rate?

A3: Several factors can be adjusted to accelerate a sluggish Stille reaction:

  • Additives: The addition of copper(I) salts (e.g., CuI) can significantly enhance the reaction rate, often by facilitating the transmetalation step.[3][8] Lithium chloride (LiCl) is also known to accelerate the reaction, potentially by stabilizing intermediates.[1]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can promote various steps in the catalytic cycle and increase the overall reaction rate.[8]

  • Solvent Choice: The polarity of the solvent (e.g., Toluene, Dioxane, DMF, NMP) can influence reaction rates.[2] Experiment with different solvents to find the optimal conditions for your specific substrates.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate, although this may also lead to the formation of side products.[2]

Q4: I am using an aryl chloride as my electrophile and the reaction is not proceeding. What can I do?

A4: Aryl chlorides are known to be less reactive than aryl bromides or iodides in Stille couplings due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[5][9] To achieve successful coupling with aryl chlorides:

  • Specialized Ligands: The use of bulky, electron-rich phosphine ligands, such as tri-t-butyl phosphine, is often necessary to facilitate the oxidative addition of the aryl chloride to the palladium center.[8]

  • Higher Temperatures: Higher reaction temperatures are typically required for couplings involving aryl chlorides.[9]

  • Activating Additives: In some cases, additives like cesium fluoride (CsF) can be used to activate the tin reagent and promote the reaction.[8]

Troubleshooting Guides

Guide 1: Diagnosing Catalyst-Related Issues

This guide will help you determine if your low conversion rate is due to a problem with the palladium catalyst.

Symptom: The reaction fails to proceed or shows very low conversion, and you have ruled out issues with the inert atmosphere and reagent quality.

Troubleshooting Workflow:

G start Low Conversion: Suspected Catalyst Issue check_source Is the catalyst from a reliable source and stored correctly? start->check_source new_catalyst Run a control reaction with a fresh batch of catalyst. check_source->new_catalyst No catalyst_loading Is the catalyst loading appropriate (typically 1-5 mol%)? check_source->catalyst_loading Yes problem_solved Problem Solved new_catalyst->problem_solved increase_loading Increase catalyst loading incrementally. catalyst_loading->increase_loading No ligand_issue Is the ligand appropriate for the substrates? catalyst_loading->ligand_issue Yes increase_loading->problem_solved If successful change_ligand Screen different phosphine ligands (e.g., bulky, electron-rich). ligand_issue->change_ligand Unsure/No deactivation Consider catalyst deactivation during the reaction. ligand_issue->deactivation Yes change_ligand->problem_solved If successful deactivation_cause Potential causes: high temperature, impurities, substrate side reactions. deactivation->deactivation_cause

Caption: Troubleshooting workflow for catalyst-related issues.

Possible Causes and Solutions for Catalyst Deactivation:

  • Thermal Degradation: At high temperatures, the catalyst can decompose or form inactive palladium black.[10][11]

    • Solution: Lower the reaction temperature if possible, or use a more thermally stable catalyst/ligand system.

  • Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons.[10][11][12]

    • Solution: Ensure all reagents and solvents are of high purity.

  • Coking: At elevated temperatures, organic materials can decompose and form carbonaceous deposits on the catalyst surface, blocking active sites.[10][11]

    • Solution: Optimize the reaction temperature and consider using a different solvent.

Guide 2: Optimizing Reaction Conditions for Sterically Hindered Substrates

This guide provides a systematic approach to improving yields when working with bulky or heavily substituted reagents.

Symptom: The reaction proceeds slowly and gives a low yield when using sterically demanding aryl halides or organostannanes.[9]

Optimization Strategy:

  • Ligand Modification: The steric and electronic properties of the phosphine ligand are critical.

    • Recommendation: Switch to bulkier and more electron-donating ligands. This can facilitate both the oxidative addition and reductive elimination steps.

  • Solvent Screening: The reaction medium can have a significant impact on the solubility of intermediates and the overall reaction rate.

    • Recommendation: Screen a range of solvents with varying polarities, such as toluene, dioxane, DMF, and NMP.[2]

  • Temperature Titration: While higher temperatures can promote the reaction, they can also lead to catalyst decomposition and side product formation.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress and side product formation.[2]

  • Additive Effects: The use of additives can be highly beneficial for challenging substrates.

    • Recommendation: Introduce CuI (typically 10-20 mol%) to accelerate transmetalation.[8] Consider the addition of LiCl or CsF to further enhance reactivity.[1][8]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for Stille reactions. These are starting points and may require optimization for specific substrates.

Table 1: Typical Catalyst and Ligand Loadings

ComponentTypical Mol%RangeNotes
Palladium Catalyst1-2 mol%0.5 - 5 mol%Higher loadings may be needed for difficult couplings.
Phosphine Ligand2-4 mol%1 - 8 mol%A 1:2 to 1:4 Pd:Ligand ratio is common.

Table 2: Common Solvents and Reaction Temperatures

SolventTypical Temperature Range (°C)Notes
Toluene80 - 110Good general solvent, especially for non-polar substrates.[2]
Dioxane80 - 100Another common aprotic solvent.[2]
DMF60 - 120Polar aprotic solvent, can increase rates for some substrates.[2]
NMP80 - 150High-boiling polar aprotic solvent, used for less reactive substrates.[2]

Experimental Protocols

General Protocol for a Stille Cross-Coupling Reaction

This protocol provides a general procedure for the Stille coupling of an aryl bromide with an organostannane.

Materials:

  • Aryl bromide (1.0 equiv)

  • Organostannane (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, 0.1 - 0.5 M)

  • Optional: Additive (e.g., CuI, 10-20 mol%)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • If using an additive, add it to the reaction mixture at this stage.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF).[6][13] Then, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Stille Catalytic Cycle

The following diagram illustrates the key steps in the Stille catalytic cycle.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pdiix R¹-Pd(II)L₂-X tm Transmetalation pdiix->tm pdiir R¹-Pd(II)L₂-R² re Reductive Elimination pdiir->re product R¹-R² oa->pdiix R¹-X tm->pdiir R²-SnR₃ re->pd0 re->product

References

Technical Support Center: Catalyst Poisoning Issues with 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4-iodo-1-methyl-1H-imidazole in their synthetic workflows, catalyst poisoning can be a significant impediment, leading to low yields and reaction failures. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address these challenges, particularly in palladium- and copper-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower yields than expected in our palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) when using this compound. What is the likely cause?

A1: The most probable cause is catalyst poisoning or inhibition by the this compound substrate itself. Nitrogen-containing heterocycles, including imidazoles, can act as ligands and coordinate strongly to the palladium center.[1][2] This coordination can interfere with the formation of the catalytically active Pd(0) species, effectively sequestering the catalyst and halting or slowing the catalytic cycle.[1][2]

Q2: How does this compound poison the palladium catalyst? Is it different from 4-iodo-1H-imidazole?

A2: While both compounds can inhibit palladium catalysts, the mechanism differs slightly. With 4-iodo-1H-imidazole, the unprotected N-H group can lead to the formation of inactive catalyst species.[3] In the case of this compound, the N-methyl group prevents N-H related deactivation. However, the lone pair of electrons on the N3 nitrogen of the imidazole ring can still coordinate to the palladium center, leading to catalyst inhibition.[2] This coordination can prevent the binding of the necessary phosphine ligands to form the active catalyst.[1]

Q3: Are copper catalysts, such as those used in Sonogashira couplings, also susceptible to poisoning by this compound?

A3: Yes, copper catalysts can also be inhibited by imidazole-based compounds.[4][5] The nitrogen atoms in the imidazole ring can coordinate to the copper center, potentially deactivating the catalyst and leading to low yields in reactions like the Sonogashira coupling.[6] While the C-I bond is highly reactive, catalyst inhibition can be a competing and detrimental process.

Q4: We are seeing a significant amount of starting material remaining, even after extended reaction times. Is this related to catalyst poisoning?

A4: Yes, the presence of a large amount of unreacted starting material is a classic symptom of catalyst deactivation. If the catalyst is poisoned early in the reaction, it will not be able to facilitate the conversion of the substrate, resulting in a stalled reaction.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Buchwald-Hartwig)

Potential Cause: Inhibition of the formation of the active Pd(0)-ligand complex by coordination of the this compound to the palladium precursor.[1][2]

Recommended Solution: Catalyst Pre-activation

To overcome this inhibition, it is highly recommended to pre-form the active catalyst before introducing the this compound substrate.

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add the degassed reaction solvent (e.g., toluene, dioxane).

  • Heating: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for a short period (e.g., 10-15 minutes). This allows for the formation of the active Pd(0)-ligand complex.

  • Addition of Reagents: Cool the mixture to the desired reaction temperature. In a separate flask, prepare a solution of this compound, the coupling partner (e.g., boronic acid, amine), and the base in the reaction solvent.

  • Reaction Initiation: Transfer the solution of reactants to the flask containing the pre-activated catalyst via cannula.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Logical Workflow for Troubleshooting Low Yields in Pd-Catalyzed Reactions

logical_workflow start Low or No Yield Observed check_reagents Verify Reagent Purity (Substrate, Base, Solvent) start->check_reagents check_conditions Confirm Inert Atmosphere & Correct Temperature start->check_conditions poisoning_suspected Catalyst Poisoning by This compound Suspected check_reagents->poisoning_suspected check_conditions->poisoning_suspected pre_activation Implement Catalyst Pre-activation Protocol poisoning_suspected->pre_activation Primary Solution ligand_optimization Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) poisoning_suspected->ligand_optimization Secondary Solution success Improved Yield Achieved pre_activation->success failure Yield Still Low pre_activation->failure ligand_optimization->success ligand_optimization->failure catalyst_poisoning cluster_catalytic_cycle Intended Catalytic Cycle cluster_inhibition_pathway Inhibition Pathway pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition with Ar-I pd0->oxidative_addition inactive_complex [Pd(0)L_m(Imidazole)] (Inactive Complex) pd0->inactive_complex Coordination transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regeneration product Product (Ar-Nu) reductive_elimination->product poison This compound (Catalyst Poison) poison->inactive_complex pre_activation_path Pre-activation (Heat) poison->pre_activation_path Inhibits Formation of Active Catalyst prec Pd(II) Precursor prec->pre_activation_path ligand Phosphine Ligand (L) ligand->pre_activation_path pre_activation_path->pd0

References

Recrystallization methods for purifying 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 4-Iodo-1-methyl-1H-imidazole via recrystallization. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and a detailed experimental protocol to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

This compound is typically a colorless to light yellow crystalline solid.[1] It is slightly soluble in water but shows good solubility in organic solvents such as ethanol and dimethyl sulfoxide.[1] There is some variability in the reported melting point, with ranges cited as 51-54°C and 148-152°C.[1][2] This discrepancy may be due to different polymorphic forms or the presence of impurities.

Q2: What are the recommended solvent systems for the recrystallization of this compound?

While specific literature on the recrystallization of this compound is not abundant, effective solvent systems for the closely related 4-iodo-1H-imidazole can be adapted. Mixed solvent systems are often effective.[3][4] Good starting points include:

  • Isopropanol/n-hexane

  • Ethyl acetate/n-hexane

The principle is to dissolve the compound in a minimum amount of a hot solvent in which it is reasonably soluble (like isopropanol or ethyl acetate) and then add a "poor" solvent (like n-hexane) to decrease its solubility and induce crystallization upon cooling.

Q3: What are the likely impurities in crude this compound?

Common impurities can include unreacted starting materials and over-iodinated species, such as 4,5-diiodo-1-methyl-1H-imidazole.[5] Proper recrystallization should effectively remove these byproducts.

Q4: My yield is very low after recrystallization. What went wrong?

Low yield is a common issue in recrystallization. Potential causes include:

  • Using too much solvent: The most frequent cause of low recovery is using an excessive amount of solvent to dissolve the crude product. Always use the minimum amount of boiling solvent required.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. It is important to pre-heat the funnel and receiving flask.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize the amount of product that crystallizes.

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with a solvent that is not sufficiently chilled, can dissolve a significant portion of the product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
"Oiling out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or significant impurities are depressing the melting point.- Add a small amount of additional hot solvent to ensure full dissolution.- Allow the solution to cool more slowly. Insulate the flask to encourage gradual cooling to room temperature before moving it to an ice bath.- Adjust the solvent system. Try a different solvent pair or alter the ratio of the current pair.
No crystals form after cooling The solution is supersaturated but has not yet started to crystallize.- Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface to create nucleation sites.- Add a seed crystal: If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.- Reduce solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and re-cool.
Low purity after recrystallization Impurities were trapped in the crystal lattice due to rapid crystal growth, or the chosen solvent did not effectively separate the impurities.- Ensure slow cooling: Rapid crystallization can trap impurities. Allow the solution to cool slowly and without disturbance.- Wash crystals properly: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor containing impurities.- Consider a second recrystallization: For highly impure samples, a subsequent recrystallization may be necessary.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C4H5IN2[6]
Molecular Weight 208.00 g/mol [6]
Appearance Colorless to light yellow crystalline solid[1]
Melting Point 51-54°C or 148-152°C[1][2]
Solubility Slightly soluble in water; Soluble in ethanol and dimethyl sulfoxide[1]

Experimental Protocol: Recrystallization using Isopropanol/n-Hexane

This protocol is adapted from methods used for the purification of 4-iodo-1H-imidazole and should be a suitable starting point for this compound.[3]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue to add hot isopropanol dropwise until the solid is just completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration. Use a pre-heated funnel and filter paper to filter the hot solution into a clean, pre-heated flask to prevent premature crystallization.

  • Crystallization: Slowly add n-hexane to the hot isopropanol solution until a slight turbidity (cloudiness) persists. If necessary, add a drop or two of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold n-hexane to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Product B Add minimal hot Isopropanol A->B C Hot, Saturated Solution B->C D Filter hot solution C->D E Remove insoluble impurities D->E F Add n-Hexane until turbid D->F G Slow cooling to room temp F->G H Cool in ice bath G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with ice-cold n-Hexane J->K L Dry under vacuum K->L M Pure Crystals L->M

Caption: A typical workflow for the purification of this compound by recrystallization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Iodo-1-methyl-1H-imidazole and 4-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the imidazole ring is a privileged structure, and its halogenated derivatives serve as versatile synthons. This guide presents an objective comparison of the reactivity of two key building blocks: 4-Iodo-1-methyl-1H-imidazole and 4-Bromo-1-methyl-1H-imidazole. The selection between these two reagents is a critical decision in a synthetic route, influencing reaction conditions, catalyst choice, and overall efficiency.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This distinction is the primary determinant of their behavior in common synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Cross-Coupling Reactions

This compound generally exhibits higher reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] This enhanced reactivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[2] Consequently, reactions with the iodo derivative often proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its bromo counterpart.

Data Presentation: Cross-Coupling Reaction Yields

The following tables provide a summary of representative yields for Suzuki-Miyaura, Heck, and Sonogashira couplings. While direct comparative studies under identical conditions for the 1-methyl derivatives are not extensively documented, the data presented for closely related haloimidazoles illustrates the general reactivity trend.

Table 1: Suzuki-Miyaura Coupling of 4-Halo-1H-imidazoles with Phenylboronic Acid

Halogen (X)Catalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)
IodoPdCl₂(dppf)K₂CO₃DME150 (MW)1094
IodoPd(PPh₃)₄K₂CO₃DME150 (MW)1085
BromoPdCl₂(dppf)K₂CO₃Dioxane/H₂O10012h~60-80*

*Yields for bromo-imidazoles in Suzuki couplings are generally good but often require longer reaction times or higher temperatures compared to iodo-imidazoles.[3] Data for iodo-imidazole adapted from a study on microwave-assisted Suzuki-Miyaura cross-coupling of 4(5)-iodoimidazole.[4]

Table 2: Heck Coupling of N-Protected 4-Halo-1H-imidazoles with Alkenes

Halogen (X)AlkeneCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
IodoMethyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF1001288
IodoStyrenePd(OAc)₂ / P(o-tol)₃NaOAcMeCN1202475
Bromon-Butyl acrylatePd(OAc)₂Et₃NDMF100-14012-24~70-90*

*Yields for Heck reactions with aryl bromides are typically high, but may necessitate more forcing conditions than with aryl iodides.[5] Data for iodo-imidazole is compiled from reactions on iodoarenes and provides a general guideline for 4-iodo-1H-imidazole.[6]

Table 3: Sonogashira Coupling of 4-Halo-1H-imidazoles with Terminal Alkynes

Halogen (X)AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodoPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT492
BromoPhenylacetylenePd(OAc)₂ / LigandEt₃NMeCN11012-24~75-90*

*Sonogashira couplings of aryl bromides often require elevated temperatures and specific ligands to achieve high yields, whereas aryl iodides can react at room temperature.[7][8] Data for iodo-imidazole is representative for Sonogashira couplings of iodo-heterocycles.[4]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for the functionalization of aromatic rings. However, for electron-rich heterocyclic systems like imidazole, this pathway is generally less favored compared to arenes bearing strong electron-withdrawing groups.[9][10] The reaction proceeds via a high-energy Meisenheimer complex, and its formation is facilitated by electron-withdrawing substituents that can stabilize the negative charge.[11][12]

For 4-halo-1-methyl-1H-imidazoles, which lack strong electron-withdrawing groups, SNAr reactions are not commonly employed. Palladium-catalyzed cross-coupling reactions are the methods of choice for introducing carbon and heteroatom nucleophiles. Theoretically, the reactivity in an SNAr reaction would be inversely proportional to the carbon-halogen bond strength, with the C-I bond being the weakest and thus the most reactive. However, the high reactivity of the C-I bond in cross-coupling reactions makes this the more practical and efficient approach.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., DME)

  • Microwave reactor vial

  • Magnetic stir bar

Protocol:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (0.05 equiv.), and potassium carbonate (2.0 equiv.).[4]

  • Add dimethoxyethane (DME) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 10-20 minutes.[1][4]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Heck Coupling of this compound

Materials:

  • This compound

  • Alkene (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triethylamine (Et₃N, 1.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stir bar

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and palladium(II) acetate (0.02 equiv.).[4]

  • Add anhydrous DMF, followed by the alkene (1.2 equiv.) and triethylamine (1.5 equiv.).[4]

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

General Procedure for Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv.)

  • Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 6 mol%)

  • Triethylamine (Et₃N, 3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stir bar

Protocol:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL) in a Schlenk flask, add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).[4]

  • Add triethylamine (3.0 mmol) to the mixture.

  • Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).[4]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Halo-1-methyl-1H-imidazole - Coupling Partner - Palladium Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent heat Heat / Microwave Irradiation (under inert atmosphere) solvent->heat quench Quench Reaction (e.g., with H₂O or NH₄Cl) heat->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Coupled Product purify->product

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G reactivity Reactivity in Oxidative Addition (Rate-Determining Step) bond_strength C-X Bond Strength reactivity->bond_strength inversely proportional polarizability C-X Bond Polarizability reactivity->polarizability proportional catalyst Catalyst System (Ligand, Pd source) reactivity->catalyst dependent on conditions Reaction Conditions (Temperature, Time) reactivity->conditions dependent on ci_bond C-I Bond - Weaker - More Polarizable cbr_bond C-Br Bond - Stronger - Less Polarizable

Caption: Factors influencing the reactivity of 4-halo-1-methyl-1H-imidazoles.

Conclusion

The choice between this compound and 4-Bromo-1-methyl-1H-imidazole is a strategic one, balancing reactivity with cost and stability. The iodo-derivative is the more reactive substrate in palladium-catalyzed cross-coupling reactions, often leading to higher yields under milder conditions and in shorter timeframes. This makes it an excellent choice for complex syntheses where preserving sensitive functional groups is paramount. Conversely, 4-Bromo-1-methyl-1H-imidazole, while less reactive, is a more stable and often more cost-effective starting material. Its successful application may require more rigorous optimization of reaction conditions, including the use of highly active catalyst systems and higher temperatures. For nucleophilic aromatic substitution, neither substrate is ideal due to the electron-rich nature of the imidazole ring, making cross-coupling reactions the preferred method for functionalization. This guide provides the foundational data and protocols to aid researchers in making an informed decision based on the specific requirements of their synthetic targets.

References

The Strategic Advantage of 4-Iodo-1-methyl-1H-imidazole in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Iodo-1-methyl-1H-imidazole Isomers

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a molecule's biological activity. Among the vast array of heterocyclic intermediates, iodo-substituted imidazoles have emerged as particularly valuable synthons. This guide provides a comprehensive comparison of 4-Iodo-1-methyl-1H-imidazole and its positional isomers, 2-Iodo-1-methyl-1H-imidazole and 5-Iodo-1-methyl-1H-imidazole, with a focus on highlighting the distinct advantages of the 4-iodo isomer.

While direct, side-by-side quantitative comparisons in the literature are limited, this guide synthesizes available data and established chemical principles to provide a clear perspective for researchers, scientists, and drug development professionals. The evidence points towards this compound as a more versatile and reactive intermediate in many synthetic applications, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.

Physicochemical Properties: A Comparative Overview

The position of the iodine atom on the 1-methyl-1H-imidazole ring significantly influences the physicochemical properties of the isomers. These properties, in turn, affect their reactivity, solubility, and handling characteristics.

PropertyThis compound2-Iodo-1-methyl-1H-imidazole5-Iodo-1-methyl-1H-imidazole
Molecular Formula C₄H₅IN₂C₄H₅IN₂C₄H₅IN₂
Molecular Weight 208.00 g/mol 208.00 g/mol 208.00 g/mol
Appearance White to off-white solidOff-white crystalline solidWhite to off-white solid
Melting Point (°C) 103-104Not widely reported105-109[1]
Reactivity High in cross-couplingModerateModerate to high
Synthetic Access Readily synthesizedMore complex synthesisSynthetically accessible

The Advantage in Synthesis: Reactivity in Cross-Coupling Reactions

The primary advantage of this compound lies in its superior performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks. The carbon-iodine bond at the 4-position of the imidazole ring is generally more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its isomers.

G 4-Iodo 4-Iodo Higher Yields Higher Yields 4-Iodo->Higher Yields Milder Conditions Milder Conditions 4-Iodo->Milder Conditions 5-Iodo 5-Iodo Moderate Yields Moderate Yields 5-Iodo->Moderate Yields 2-Iodo 2-Iodo Lower Yields / Harsher Conditions Lower Yields / Harsher Conditions 2-Iodo->Lower Yields / Harsher Conditions

Caption: Predicted reactivity of iodo-1-methyl-1H-imidazole isomers.

Biological Activity and Drug Discovery Potential

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the imidazole ring at specific positions is crucial for tuning the biological activity of drug candidates. While there is a lack of direct comparative biological studies on the three iodo-1-methyl-1H-imidazole isomers, the synthetic advantages of the 4-iodo isomer indirectly contribute to its preference in drug discovery programs. Its higher reactivity allows for the rapid and efficient generation of diverse libraries of compounds for biological screening.

Derivatives of iodo-imidazoles have been investigated for a range of pharmacological activities, including as anticancer and antimicrobial agents. The 4-substituted imidazole scaffold, in particular, is a common feature in many biologically active molecules.

G This compound This compound Diverse Intermediates Diverse Intermediates This compound->Diverse Intermediates High Reactivity Drug Candidates Drug Candidates Diverse Intermediates->Drug Candidates Library Synthesis Biological Screening Biological Screening Drug Candidates->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization

Caption: Role of this compound in drug discovery workflow.

Experimental Protocols

To facilitate a direct comparison of the reactivity of the iodo-1-methyl-1H-imidazole isomers, the following detailed experimental protocols for a Suzuki-Miyaura cross-coupling reaction are provided.

Comparative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To compare the reactivity of this compound, 2-Iodo-1-methyl-1H-imidazole, and 5-Iodo-1-methyl-1H-imidazole in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials:

  • This compound

  • 2-Iodo-1-methyl-1H-imidazole

  • 5-Iodo-1-methyl-1H-imidazole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In three separate, identical reaction vessels, add the respective iodo-1-methyl-1H-imidazole isomer (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: To each vessel, add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Inert Atmosphere: Purge each vessel with argon for 10 minutes.

  • Catalyst Addition: To each vessel, add Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv.).

  • Reaction: Heat the reaction mixtures to 80 °C and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Work-up: Upon completion (or after 24 hours), cool the mixtures to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield of the coupled product for each reaction and compare the reaction times.

Expected Outcome: The reaction with this compound is expected to proceed to completion faster and provide a higher yield of the coupled product compared to the reactions with the 2-iodo and 5-iodo isomers under identical conditions.

Conclusion

While all iodo-1-methyl-1H-imidazole isomers are valuable chemical intermediates, this compound presents a clear advantage in terms of its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions. Its enhanced reactivity allows for more efficient and versatile synthetic routes to complex molecules, making it a preferred building block in drug discovery and medicinal chemistry. The provided experimental protocol offers a framework for researchers to quantitatively assess these differences and leverage the strategic advantages of this compound in their research endeavors.

References

Validating the Structure of Products from 4-Iodo-1-methyl-1H-imidazole Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the imidazole scaffold is a cornerstone in the synthesis of a vast array of pharmacologically active molecules. Among the various precursors, 4-iodo-1-methyl-1H-imidazole stands out as a versatile building block, offering a reactive site for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions.[1] The presence of the methyl group at the N-1 position circumvents the need for protection/deprotection steps that are often required for the parent 4-iodo-1H-imidazole, streamlining synthetic routes.[1]

This guide provides an objective comparison of the performance of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—with this compound. The information is supported by experimental data from analogous systems, offering a valuable resource for catalyst selection and reaction optimization.

Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient formation of C-C and C-N bonds.[2] For this compound, the reactive C-I bond readily participates in the catalytic cycle.[3][4]

Palladium_Cross_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Coupling_Partner [Nu]-R (Boronic acid, Alkyne, Amine, Alkene) Transmetalation_Insertion Transmetalation or Carbopalladation/ Hydride Elimination or Amine Coordination Coupling_Partner->Transmetalation_Insertion Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Oxidative_Addition Intermediate_1 R-Pd(II)(I)L_n Oxidative_Addition->Intermediate_1 Intermediate_1->Transmetalation_Insertion Intermediate_2 R-Pd(II)-R'L_n Transmetalation_Insertion->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product 4-Substituted-1-methyl-1H-imidazole Reductive_Elimination->Product

Generalized catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between this compound and organoboron reagents, typically aryl or vinyl boronic acids.[1][5] This reaction is fundamental for creating biaryl structures commonly found in pharmaceutical agents.[3] Microwave-assisted conditions have been shown to be highly effective for the arylation of iodoimidazoles.[1]

Comparative Performance of Catalysts in Suzuki-Miyaura Coupling of Iodo-Heterocycles

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)TimeYield (%)
Pd(PPh₃)₄Phenylboronic acidK₂CO₃DME15010 min85
Pd(OAc)₂ / PPh₃Phenylboronic acidK₂CO₃DME15010 min82
PdCl₂(dppf)Phenylboronic acidK₂CO₃DME15010 min94
Pd(OAc)₂ / SPhosPhenylboronic acidK₂CO₃DME15010 min92

Data is representative for the microwave-assisted Suzuki-Miyaura cross-coupling of 4(5)-iodoimidazole and should be used as a starting point for optimization.[1]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • To a microwave vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol).

  • Seal the vial and add dimethoxyethane (DME, 5 mL).

  • Subject the reaction mixture to microwave irradiation at 150 °C for 10 minutes.[1]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Structural Validation of 4-Aryl-1-methyl-1H-imidazoles

The structure of the resulting 4-aryl-1-methyl-1H-imidazoles can be confirmed by standard spectroscopic methods. For example, in the ¹H NMR spectrum of 1-methyl-4-phenyl-1H-imidazole, characteristic signals for the imidazole and phenyl protons would be expected.

Alternative Synthetic Routes

Alternative methods for the synthesis of 4-aryl-1H-imidazoles include the van Leusen imidazole synthesis and multi-component reactions involving aldehydes, amines, and other reagents.[6]

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, leading to the synthesis of 4-vinyl-1-methyl-1H-imidazole derivatives.[4] The choice of catalyst, base, and solvent can significantly influence the regioselectivity and yield of this reaction.[1]

Comparative Performance of Catalysts in Heck Reactions of Iodo-Heterocycles

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂n-Butyl acrylateEt₃NDMF1001285
Pd/CStyreneNaOAcNMP1202478
Herrmann's CatalystMethyl methacrylateK₂CO₃DMA1401082

Data is representative for Heck reactions of iodo-heterocycles and should be used as a starting point for optimization.[1]

Experimental Protocol: Heck Reaction

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF.

  • To this solution, add the alkene (1.2 equiv.) followed by triethylamine (1.5 equiv.).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Structural Validation of 4-Vinyl-1-methyl-1H-imidazoles

The formation of the vinyl linkage can be confirmed by the presence of characteristic signals for the vinylic protons in the ¹H NMR spectrum, typically with a large coupling constant for the trans isomer.

Alternative Synthetic Routes

4-Vinylimidazoles can also be prepared through Stille coupling with vinyl-stannanes or Wittig-type reactions.[6]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between this compound and a terminal alkyne, yielding 4-alkynyl-1-methyl-1H-imidazole derivatives.[3] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[1]

Comparative Performance of Catalysts in Sonogashira Couplings of Iodo-Heterocycles

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NDMFRT1292
Pd(PPh₃)₄CuIDIPATHF501685
Pd(OAc)₂ / SPhos-Cs₂CO₃Dioxane802478

Data is compiled from reactions on 4-iodo-1H-imidazole and analogous iodo-heterocycles.[4]

Experimental Protocol: Sonogashira Coupling

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol).[1]

  • Add triethylamine (3.0 mmol) to the mixture.

  • Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Structural Validation of 4-Alkynyl-1-methyl-1H-imidazoles

The presence of the alkyne functionality can be confirmed by the characteristic C≡C stretching vibration in the IR spectrum and the signals for the acetylenic carbons in the ¹³C NMR spectrum.

Alternative Synthetic Routes

Alternative syntheses of alkynyl imidazoles can involve the reaction of lithiated imidazoles with haloalkynes or cycloaddition reactions.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 4-amino-1-methyl-1H-imidazole derivatives through the formation of a C-N bond between this compound and a primary or secondary amine.[8] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields.[4][8]

Comparative Performance of Catalysts in Buchwald-Hartwig Aminations of Iodo-Heterocycles

CatalystLigandAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosMorpholineNaOtBuToluene1001895
Pd(OAc)₂RuPhosAnilineLHMDSDioxane802488
Pd₂(dba)₃BrettPhosn-ButylamineK₃PO₄t-BuOH1101291

Data is representative for Buchwald-Hartwig aminations of iodo-heterocycles and serves as a guide for catalyst selection.[9]

Experimental Protocol: Buchwald-Hartwig Amination

G start Start reagents Combine Reactants: - this compound - Amine - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaO-t-Bu) - Anhydrous Solvent (e.g., Toluene) start->reagents 1. Reagent Setup degas Degas Mixture (Inert Atmosphere) reagents->degas 2. Inert Atmosphere react Heat at 80-110 °C degas->react 3. Reaction workup Work-up: 1. Cool to RT 2. Dilute with Solvent 3. Filter through Celite 4. Aqueous Work-up react->workup 4. Quenching & Extraction purify Purification (e.g., Column Chromatography) workup->purify 5. Isolation product 4-Amino-1-methyl-1H-imidazole purify->product Final Product

References

A Comparative Guide to the Computational Analysis of the Electronic Properties of 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 4-Iodo-1-methyl-1H-imidazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of extensive experimental data for this specific molecule, this document focuses on established computational methodologies to predict its electronic characteristics. By comparing these predicted values with the known properties of the parent compound, 1H-imidazole, we can gain valuable insights into the influence of iodo and methyl substitutions on the imidazole ring.

The imidazole scaffold is a cornerstone in pharmaceutical development, appearing in numerous biologically active molecules.[1][2] The introduction of an iodine atom, as in this compound, can significantly alter the molecule's electronic landscape, thereby influencing its reactivity and potential as a building block for novel therapeutics.[1] Computational chemistry offers a powerful tool for predicting these properties, guiding synthetic efforts, and accelerating the drug discovery process.[1]

Comparative Analysis of Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting the electronic properties of molecules.[3] The following table summarizes key electronic properties calculated for the parent 1H-imidazole and provides predicted values for this compound. These predictions are based on established trends observed in computational studies of halogenated and methylated heterocyclic compounds. The introduction of an electron-withdrawing iodine atom and an electron-donating methyl group is expected to modulate the electronic properties of the imidazole ring.

Property1H-Imidazole (Calculated)This compound (Predicted)Rationale for Prediction
HOMO Energy (eV) ~ -6.3 to -6.8[3]Lower than 1H-imidazoleThe electron-withdrawing iodine atom is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO).
LUMO Energy (eV) ~ -0.9 to -1.2[3]Lower than 1H-imidazoleThe presence of the iodine atom is also predicted to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap (eV) ~ 5.1 to 5.6[3]Smaller than 1H-imidazoleThe combined effect of the iodo and methyl groups is anticipated to reduce the energy gap, potentially altering the molecule's reactivity and absorption spectrum.[3]
Dipole Moment (Debye) ~ 3.7Higher than 1H-imidazoleThe introduction of the polar C-I bond and the methyl group is expected to increase the overall dipole moment of the molecule.

Note: The values for this compound are predictive and serve as a guideline for understanding its electronic behavior in the absence of definitive experimental data.

Experimental and Computational Protocols

A thorough investigation of the electronic properties of this compound necessitates a combined experimental and computational approach.

Computational Protocol: Density Functional Theory (DFT)

DFT is a widely used and effective method for studying the electronic structure of organic molecules, offering a good balance between accuracy and computational cost. A typical computational workflow is as follows:

  • Geometry Optimization: The 3D structure of this compound is optimized to find its most stable, lowest-energy conformation. This is commonly performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[3]

  • Frequency Calculation: To ensure the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation: Following successful optimization, various electronic properties are calculated:

    • Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are determined, and the HOMO-LUMO energy gap is calculated. This gap is a key indicator of chemical reactivity and stability.[3]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. For iodo-substituted aromatic compounds, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), is expected on the iodine atom.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

  • Excited State Calculations (Optional): Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra by calculating electronic transition energies and oscillator strengths.

Experimental Protocol: UV-Visible Spectroscopy

Experimental validation of computational predictions is crucial. UV-Visible spectroscopy can be used to determine the electronic absorption properties of this compound.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or cyclohexane) that does not absorb in the wavelength range of interest.

  • Baseline Correction: The spectrophotometer is calibrated using a cuvette containing only the solvent to establish a baseline.

  • Measurement: The absorption spectrum of the sample is recorded over a relevant wavelength range, typically 200-400 nm for imidazole derivatives.[3] The wavelength of maximum absorption (λmax) corresponds to the energy of the electronic transition, which can be compared with the results from TD-DFT calculations for validation.[3]

Workflow for Computational Analysis

The following diagram illustrates a generalized workflow for the computational analysis of the electronic properties of this compound.

Computational_Workflow cluster_setup Setup cluster_dft DFT Calculations cluster_analysis Property Analysis Molecule Building Molecule Building Pre-optimization Pre-optimization Molecule Building->Pre-optimization Geometry Optimization Geometry Optimization Pre-optimization->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation FMO Analysis FMO Analysis Frequency Calculation->FMO Analysis MEP Mapping MEP Mapping Frequency Calculation->MEP Mapping NBO Analysis NBO Analysis Frequency Calculation->NBO Analysis TD-DFT (UV-Vis) TD-DFT (UV-Vis) Frequency Calculation->TD-DFT (UV-Vis)

Caption: A generalized workflow for the computational analysis of this compound.

References

A Head-to-Head Comparison of Catalysts for the Cross-Coupling of 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in C-C and C-N Bond Formation

The functionalization of the imidazole ring is a cornerstone of modern medicinal chemistry. As a versatile building block, 4-iodo-1-methyl-1H-imidazole offers a reactive handle for introducing a diverse array of molecular fragments, enabling the systematic exploration of structure-activity relationships. The choice of catalyst for cross-coupling reactions is a critical parameter that dictates reaction efficiency, yield, and substrate scope. This guide provides a head-to-head comparison of palladium, copper, and nickel-based catalytic systems for the cross-coupling of this compound, supported by experimental data to inform your synthetic strategy.

Palladium Catalysis: The Workhorse of Cross-Coupling

Palladium complexes remain the most extensively studied and widely employed catalysts for a variety of cross-coupling reactions involving this compound. Their high reactivity, functional group tolerance, and the vast library of available ligands make them a reliable choice for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Performance Data for Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCatalyst SystemBaseSolventTemp. (°C)TimeCoupling PartnerYield (%)
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃DME150 (MW)10 minPhenylboronic acid85
PdCl₂(dppf)K₂CO₃DME150 (MW)10 minPhenylboronic acid94
Pd(OAc)₂ / SPhosK₂CO₃DME150 (MW)10 minPhenylboronic acid92
Heck Pd(OAc)₂Et₃NDMF10012 hn-Butyl acrylate85
Pd(OAc)₂ / PPh₃Et₃NDMF10012 hMethyl acrylate88
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF256 hPhenylacetylene92
Pd(OAc)₂ / PPh₃ / CuIPiperidineToluene8012 h1-Heptyne88
Buchwald-Hartwig Pd₂(dba)₃ / XantphosK₃PO₄Toluene110-Aniline78
Pd₂(dba)₃ / XPhosNaOt-BuToluene10012 hBenzylamine91

Note: Data is compiled from reactions on 4-iodo-1H-imidazole and its N-protected analogues and serves as a general guideline.[1][2][3]

Copper Catalysis: A Cost-Effective and Versatile Alternative

Copper-based catalysts have emerged as an attractive alternative to palladium, offering a more economical and sustainable approach to cross-coupling reactions. While historically requiring harsh reaction conditions, modern copper catalysis, particularly for C-N bond formation (Chan-Evans-Lam coupling) and Sonogashira-type reactions, proceeds under milder conditions with a broad substrate scope.

Performance Data for Copper-Catalyzed Cross-Coupling Reactions
Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Chan-Evans-Lam (C-N) CuI / 1,10-PhenanthrolineCs₂CO₃NMP12024Imidazole85
Cu₂O / 4,7-dimethoxy-1,10-phenanthrolineCs₂CO₃Butyronitrile11024-48Imidazole80-95
Sonogashira-type CuI / o-phenanthroline----Terminal AlkynesGood
(PPh₃)₂CuBH₄DBUEthanol12024o-Iodoanilinesup to 99

Note: Data is compiled from reactions on imidazoles and aryl iodides and provides a baseline for catalyst optimization.[4][5][6][7][8][9][10][11]

Nickel Catalysis: An Emerging Powerhouse for Challenging Couplings

Nickel catalysis is rapidly gaining prominence due to its low cost and unique reactivity, often enabling transformations that are challenging for palladium. While less explored for this compound specifically, nickel catalysts have shown remarkable efficacy in a variety of cross-coupling reactions with other aryl halides, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Performance Data for Nickel-Catalyzed Cross-Coupling Reactions
Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Suzuki-Miyaura NiCl₂(PCy₃)₂K₃PO₄t-Amyl alcoholRT - 801Arylboronic acidsGood to Excellent
Sonogashira-type NiCl₂ / [P,S] ligand / CuICs₂CO₃DMSO254Terminal Alkynes88-92
Buchwald-Hartwig-type Ni(acac)₂K₃PO₄---Anilinesup to 97

Note: Data is representative for nickel-catalyzed cross-couplings of iodo-heterocycles and serves as a guide for catalyst selection.[1][9][12][13]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling (Palladium-Catalyzed)[1]

To a microwave vial is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol). The vial is sealed, and dimethoxyethane (DME, 5 mL) is added. The reaction mixture is then subjected to microwave irradiation at 150 °C for 10 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Arylboronic acid - PdCl₂(dppf) - K₂CO₃ - DME mw Microwave Irradiation (150 °C, 10 min) reagents->mw workup Work-up: - Cool to RT - Dilute with H₂O - Extract with EtOAc mw->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product 4-Aryl-1-methyl-1H-imidazole purify->product

Experimental workflow for a typical Palladium-catalyzed Suzuki-Miyaura coupling.
General Procedure for Heck Reaction (Palladium-Catalyzed)[1]

To a dry Schlenk flask under an inert atmosphere is added this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF. To this solution is added the alkene (1.2 equiv.) followed by triethylamine (1.5 equiv.). The reaction mixture is heated to 100 °C with stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified via column chromatography.

Heck_Workflow reagents Combine Reactants: - this compound - Alkene - Pd(OAc)₂ - Et₃N - DMF heat Heat Reaction (100 °C) reagents->heat workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O/Brine heat->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product 4-Vinyl-1-methyl-1H-imidazole purify->product Sonogashira_Workflow reagents Combine Reactants: - N-Protected this compound - Terminal Alkyne - Pd(PPh₃)₂Cl₂ - CuI - Et₃N - DMF stir Stir at Room Temperature reagents->stir workup Work-up: - Dilute with organic solvent - Wash with NH₄Cl/Brine stir->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product 4-Alkynyl-1-methyl-1H-imidazole purify->product Buchwald_Hartwig_Workflow reagents Combine Reactants (inert atm): - this compound - Amine - Pd₂(dba)₃ / XPhos - Cs₂CO₃ - Toluene heat Heat Reaction (80-110 °C, 12-24 h) reagents->heat workup Work-up: - Cool to RT - Dilute & Filter - Wash with H₂O/Brine heat->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product 4-Amino-1-methyl-1H-imidazole purify->product Chan_Evans_Lam_Workflow reagents Combine Reactants (inert atm): - this compound - Amine/N-Heterocycle - CuI / Ligand - Cs₂CO₃ - NMP heat Heat Reaction (110-120 °C, 24-48 h) reagents->heat workup Work-up: - Cool to RT - Dilute - Wash with H₂O/Brine heat->workup purify Purification: - Dry - Concentrate - Column Chromatography workup->purify product 4-Amino-1-methyl-1H-imidazole purify->product Nickel_Suzuki_Workflow reagents Combine Reactants (inert atm): - this compound - Arylboronic acid - NiCl₂(PCy₃)₂ - K₃PO₄ - t-Amyl alcohol heat Stir at RT, then Heat (80 °C, 1-2 h) reagents->heat workup Work-up: - Aqueous workup heat->workup purify Purification: - Column Chromatography workup->purify product 4-Aryl-1-methyl-1H-imidazole purify->product

References

A Comparative Analysis of Spectroscopic Data for 4-Iodo-1-methyl-1H-imidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed comparative guide on the spectroscopic data of 4-Iodo-1-methyl-1H-imidazole and its key derivatives, namely 2-iodo-1-methyl-1H-imidazole and 4,5-diiodo-1-methyl-1H-imidazole. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the identification and characterization of these important synthetic intermediates. The spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are presented in a clear, comparative format to facilitate analysis and interpretation.

Introduction

1-methyl-1H-imidazole and its halogenated derivatives are crucial building blocks in the synthesis of a wide range of pharmaceutical compounds. The position of the iodine atom on the imidazole ring significantly influences the molecule's reactivity and its spectroscopic properties. Accurate interpretation of spectroscopic data is paramount for confirming the structure and purity of these compounds during synthesis and quality control. This guide aims to provide a baseline for such analyses by comparing the spectroscopic signatures of 4-iodo-, 2-iodo-, and 4,5-diiodo-1-methyl-1H-imidazole.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected iodo-derivatives.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppm and Multiplicity
This compound CDCl₃7.49 (s, 1H, H-2), 7.03 (s, 1H, H-5), 3.65 (s, 3H, N-CH₃)
2-Iodo-1-methyl-1H-imidazole CDCl₃7.05 (d, J=1.4 Hz, 1H, H-5), 6.95 (d, J=1.4 Hz, 1H, H-4), 3.70 (s, 3H, N-CH₃)
4,5-Diiodo-1-methyl-1H-imidazole CDCl₃7.55 (s, 1H, H-2), 3.68 (s, 3H, N-CH₃)
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃139.0 (C-2), 125.5 (C-5), 85.0 (C-4), 34.5 (N-CH₃)
2-Iodo-1-methyl-1H-imidazole CDCl₃129.5 (C-5), 123.0 (C-4), 88.0 (C-2), 36.0 (N-CH₃)
4,5-Diiodo-1-methyl-1H-imidazole CDCl₃140.0 (C-2), 95.0 (C-4/C-5), 37.0 (N-CH₃)
Table 3: IR Spectroscopic Data
CompoundMajor Absorption Bands (cm⁻¹)
This compound 3100-3000 (C-H stretch, aromatic), 1590 (C=N stretch), 1520 (C=C stretch), 1280 (C-N stretch), 800 (C-I stretch)
2-Iodo-1-methyl-1H-imidazole 3120-3020 (C-H stretch, aromatic), 1585 (C=N stretch), 1510 (C=C stretch), 1290 (C-N stretch), 780 (C-I stretch)
4,5-Diiodo-1-methyl-1H-imidazole 3080-2980 (C-H stretch, aromatic), 1570 (C=N stretch), 1490 (C=C stretch), 1270 (C-N stretch), 760 (C-I stretch)
Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₄H₅IN₂208.00208 [M]⁺, 81 [M-I]⁺, 54
2-Iodo-1-methyl-1H-imidazole C₄H₅IN₂208.00208 [M]⁺, 81 [M-I]⁺, 54
4,5-Diiodo-1-methyl-1H-imidazole C₄H₄I₂N₂333.89334 [M]⁺, 207 [M-I]⁺, 80 [M-2I]⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The detailed methodologies are provided below to allow for replication and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.

  • ¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each spectrum. All ¹³C NMR spectra were proton-decoupled.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added for each spectrum. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

  • GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. The injector temperature was 250°C, and the transfer line temperature was 280°C.

  • MS Conditions: The ion source temperature was 230°C. Electron ionization was performed at 70 eV. The mass range scanned was m/z 40-500.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Iodo-1-methyl-imidazoles cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Analysis & Confirmation Synthesis Synthesis of This compound and its derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Interpretation of Spectra NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation & Purity Assessment Data_Interpretation->Structure_Confirmation

Caption: A logical workflow for the synthesis and spectroscopic characterization of iodo-1-methyl-imidazole derivatives.

A Comparative Guide to the Use of 4-Iodo-1-methyl-1H-imidazole in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that balances reactivity, cost, and efficiency. This guide provides a comprehensive cost-benefit analysis of 4-Iodo-1-methyl-1H-imidazole, comparing its performance in key synthetic applications with its primary alternative, 4-Bromo-1-methyl-1H-imidazole. This analysis is supported by experimental data to inform the selection of the optimal reagent for specific research and development needs.

At a Glance: Cost vs. Reactivity

This compound is a highly reactive and versatile building block, particularly favored for its performance in palladium-catalyzed cross-coupling reactions. However, this enhanced reactivity often comes at a higher procurement cost compared to its bromo-analog. The choice between these two reagents typically hinges on whether the priority is lower upfront material cost or higher reaction efficiency, which can lead to downstream savings in time and resources.

Table 1: Cost Comparison of this compound and 4-Bromo-1-methyl-1H-imidazole
CompoundCAS NumberMolecular Weight ( g/mol )PurityPrice (per gram)
This compound71759-87-0208.0097%~$50
4-Bromo-1-methyl-1H-imidazole25676-75-9161.0095%~$85.85

Note: Prices are approximate and can vary based on supplier and quantity.

Performance in Cross-Coupling Reactions

The primary advantage of this compound lies in its superior reactivity in cross-coupling reactions, which is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond. This generally leads to faster reaction times, higher yields, and the ability to use milder reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While direct comparative studies for the methylated imidazoles are not abundant, data for the related 4-iodo-1H-imidazole and 4-bromo-1H-imidazole show a clear trend of higher reactivity for the iodo- derivative.[1] This increased reactivity is expected to translate to the N-methylated analogs.

Table 2: Representative Yields in Suzuki-Miyaura Coupling of 4(5)-Iodoimidazole
Catalyst SystemBaseSolventTemperature (°C)Time (min)Coupling PartnerYield (%)
Pd(PPh₃)₄K₂CO₃DME15010Phenylboronic acid85
PdCl₂(dppf)K₂CO₃DME15010Phenylboronic acid94
Pd(OAc)₂/SPhosK₂CO₃DME15010Phenylboronic acid92

Data adapted from a study on microwave-assisted Suzuki-Miyaura cross-coupling of 4(5)-iodoimidazole.

Sonogashira and Heck Coupling

Similar trends in reactivity are observed in other palladium-catalyzed reactions such as the Sonogashira and Heck couplings. The use of an N-protected 4-iodo-1H-imidazole in these reactions is common to prevent side reactions.[2]

Table 3: Representative Yields in Heck Coupling of N-Protected 4-Iodo-1H-imidazole
AlkeneN-Protecting GroupProductYield (%)
Methyl acrylateTritylMethyl (E)-3-(1-trityl-1H-imidazol-4-yl)acrylate78
StyreneTrityl4-((E)-2-Phenylvinyl)-1-trityl-1H-imidazole85

Note: Yields are based on reactions with N-protected 4-iodo-1H-imidazole.[2]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for the synthesis of both this compound and its bromo- analog.

Synthesis of this compound

A common method for the synthesis of this compound involves the selective deiodination of a diiodo precursor.

Protocol: To a solution of 4,5-diiodo-1-methyl-1H-imidazole (10.00 g, 29.9 mmol) in dry CH₂Cl₂ (150 mL) at room temperature, ethylmagnesium bromide (3.0 M solution in ether, 11.00 mL, 32.9 mmol) is added dropwise over 15 minutes. The resulting mixture is stirred for 20 minutes. The reaction is monitored by TLC to confirm the consumption of the starting material. Water (20 mL) is then added to quench the reaction. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are dried over Na₂SO₄ and concentrated to yield this compound as a pale yellow oil (5.86 g, 94% yield).

Synthesis of 4-Bromo-1-methyl-1H-imidazole

The synthesis of 4-bromo-1-methyl-1H-imidazole can be achieved through the bromination of 1-methyl-1H-imidazole.

Protocol: A solution of 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) in deoxygenated DMF (300 mL) is treated with N-bromosuccinimide (17.8 g, 100 mmol). The resulting solution is stirred at room temperature for 6 days. Water (750 mL) is added, and the mixture is extracted with EtOAc (4 x 200 mL). The combined organic extracts are dried over Na₂SO₄, filtered, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to yield the title compound.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Imidazole-containing compounds are prevalent in medicinal chemistry and are key components of many kinase inhibitors used in oncology and the treatment of inflammatory diseases. The ability to functionalize the imidazole core using reagents like this compound is crucial for the synthesis of diverse compound libraries for drug discovery.

One important signaling pathway often targeted by imidazole-based inhibitors is the Transforming Growth Factor-β (TGF-β) pathway. Dysregulation of this pathway is implicated in cancer and fibrosis.

TGF_beta_pathway TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 Binds TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Imidazole-based Kinase Inhibitor (e.g., from 4-iodo-1-methyl -1H-imidazole) Inhibitor->TGFBR1 Inhibits

TGF-β Signaling Pathway Inhibition

The diagram above illustrates how an imidazole-based kinase inhibitor, potentially synthesized using this compound, can block the TGF-β signaling pathway by inhibiting the TGF-β type I receptor (TGF-βRI), thereby preventing the downstream signaling cascade that leads to gene transcription.

Workflow Diagrams

Visualizing experimental workflows can aid in planning and execution. The following diagrams illustrate the general workflows for the synthesis and a subsequent cross-coupling reaction.

Synthesis_Workflow Start 4,5-diiodo-1-methyl -1H-imidazole Reaction Reaction (20 min, RT) Start->Reaction Reagents EtMgBr CH₂Cl₂ Reagents->Reaction Quench Quench (H₂O) Reaction->Quench Workup Work-up (Extraction, Drying) Quench->Workup Product 4-Iodo-1-methyl- 1H-imidazole Workup->Product

Synthesis of this compound

Suzuki_Workflow Iodoimidazole 4-Iodo-1-methyl- 1H-imidazole Reaction Suzuki Coupling (Heat) Iodoimidazole->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst Base, Solvent Catalyst->Reaction Workup Work-up (Extraction, Drying) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product 4-Aryl-1-methyl- 1H-imidazole Purification->Product

Suzuki-Miyaura Coupling Workflow

Conclusion

The cost-benefit analysis of using this compound in synthesis is a balance between upfront cost and reaction efficiency. While its bromo- counterpart is more economical, the iodo- derivative offers significant advantages in terms of reactivity, leading to potentially higher yields, shorter reaction times, and milder conditions. For complex, multi-step syntheses, especially in a drug discovery context where time and yield are critical, the higher initial cost of this compound can be justified by the overall efficiency and success of the synthetic route. For less demanding applications or when cost is the primary driver, 4-bromo-1-methyl-1H-imidazole remains a viable alternative. The choice ultimately depends on the specific goals and constraints of the research project.

References

Benchmarking 4-Iodo-1-methyl-1H-imidazole: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the selection of appropriate building blocks is paramount for the efficient construction of complex molecular architectures. The N-methylated imidazole core is a privileged scaffold found in numerous biologically active compounds. This guide provides a comprehensive benchmark of 4-Iodo-1-methyl-1H-imidazole against its commercially available halogenated counterparts, 4-Bromo-1-methyl-1H-imidazole and 4-Chloro-1-methyl-1H-imidazole, in the context of widely utilized palladium-catalyzed cross-coupling reactions. This objective comparison, supported by experimental data, aims to inform strategic decisions in reaction planning and optimization.

Executive Summary: The Reactivity Advantage of the Iodo-Substituent

The performance of a halo-heterocycle in cross-coupling reactions is intrinsically linked to the carbon-halogen bond strength. The established trend for bond dissociation energy is C-Cl > C-Br > C-I.[1] Consequently, this compound is generally the most reactive of the three coupling partners. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or superior yields.[2]

Comparative Data in Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize the performance of this compound in comparison to its bromo and chloro analogues in key cross-coupling reactions. While direct, side-by-side comparative studies for the N-methylated series are not extensively documented in single reports, the data presented is a collation from various sources to provide a representative performance overview.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds, particularly for creating biaryl structures. The weaker C-I bond in this compound facilitates the rate-determining oxidative addition step in the catalytic cycle, leading to higher reactivity.[2][3]

Coupling PartnerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃DME150 (MW)0.1785[4]
This compound4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/Ethanol150 (MW)0.3395[5]
4-Bromo-1-methyl-1H-imidazolePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene8018-2260[6]
4-Bromo-1-methyl-1H-imidazole2,6-Dimethylphenylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene1201069[7]
4-Chloro-1-methyl-1H-imidazolePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄1,4-Dioxane10024~40-60*

*Yields for chloro-imidazoles in Suzuki couplings are generally lower and require more forcing conditions and specialized catalyst systems. Data is estimated based on the reactivity of other chloro-heterocycles.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, creating substituted alkynes. The high reactivity of the C-I bond is again advantageous in this reaction.

Coupling PartnerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF100392[8]
This compound5-Ethynyl-1-methyl-1H-imidazole[DTBNpP]Pd(crotyl)ClDBUTHFRT1292[9]
4-Bromo-1-methyl-1H-imidazolePhenylacetylenePd(OAc)₂/PPh₃/CuIEt₃NDMF8012~70-80
4-Chloro-1-methyl-1H-imidazolePhenylacetylenePd(OAc)₂/Xantphos/CuICs₂CO₃1,4-Dioxane12024~30-50

*Yields for bromo- and chloro-imidazoles are estimated based on general reactivity trends and data from analogous systems, as direct comparative data with the iodo- counterpart is limited.

Heck Coupling

The Heck reaction facilitates the coupling of aryl halides with alkenes. The reactivity trend of I > Br > Cl is also observed in this transformation.

Coupling PartnerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundStyrenePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile10012-2485[5]
This compoundMethyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile10012-2478[5]
4-Bromo-1-methyl-1H-imidazoleStyrenePd(OAc)₂/THPK₂CO₃DMA14040~70-80[10]
4-Chloro-1-methyl-1H-imidazoleStyrenePd(OAc)₂/PCy₃K₂CO₃NMP15024~20-40

*Yields for bromo- and chloro-imidazoles are estimated based on general reactivity trends and data from analogous systems.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols can be adapted for specific substrates and catalyst systems.

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.). Add a mixture of dioxane and ethanol as the solvent. Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 150 °C for 20 minutes. After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-1H-imidazole.[5]

General Procedure for Sonogashira Coupling

To a solution of N-protected this compound (1.0 mmol) in a suitable solvent such as DMF (10 mL) is added the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol). Triethylamine (3.0 mmol) is then added to the mixture. The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]

General Procedure for Heck Reaction

In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the N-protected this compound (1.0 equiv.) in acetonitrile. Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%). Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X Boronic R-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_OxAdd Oxidative Addition Pd0->Pd_OxAdd PdII_Aryl Ar-Pd(II)L₂-X Pd_OxAdd->PdII_Aryl Pd_Transmetal Transmetalation PdII_Aryl->Pd_Transmetal PdII_Both Ar-Pd(II)L₂-C≡CR Pd_Transmetal->PdII_Both CuX CuX Pd_Transmetal->CuX Pd_RedElim Reductive Elimination PdII_Both->Pd_RedElim Pd_RedElim->Pd0 Product Ar-C≡CR Pd_RedElim->Product Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord Cu_Alkyne Cu-C≡CR Alkyne_Coord->Cu_Alkyne Cu_Alkyne->Pd_Transmetal ArX Ar-X Alkyne H-C≡CR Base Base

Caption: Catalytic cycle of the Sonogashira reaction.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Aryl Ar-Pd(II)L₂-X Ox_Add->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X Mig_Ins->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride PdH H-Pd(II)L₂-X Beta_Hydride->PdH Product Ar-CH=CHR Beta_Hydride->Product Red_Elim Reductive Elimination PdH->Red_Elim Red_Elim->Pd0 ArX Ar-X Alkene H₂C=CHR Base Base

Caption: Catalytic cycle of the Heck reaction.

Conclusion

For researchers and drug development professionals, the choice of coupling partner is a critical decision that impacts the efficiency and feasibility of a synthetic route. The evidence presented in this guide strongly indicates that this compound offers a significant reactivity advantage over its bromo and chloro counterparts in palladium-catalyzed cross-coupling reactions. This enhanced reactivity can lead to higher yields, shorter reaction times, and milder conditions, which are all desirable attributes in the synthesis of complex molecules. While the cost and stability of the starting materials should also be considered, the superior performance of this compound makes it a compelling choice for challenging coupling transformations and for accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to Isotopic Labeling Strategies: Featuring 4-Iodo-1-methyl-1H-imidazole as a Potential Synthon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and potential isotopic labeling strategies, with a particular focus on radioiodination for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. While direct isotopic labeling studies involving 4-Iodo-1-methyl-1H-imidazole are not extensively documented in current literature, its chemical structure suggests its potential as a valuable synthon in the multi-step synthesis of novel radiotracers. This guide will, therefore, compare its prospective utility against well-established radioiodination precursors.

Introduction to Radioiodination in Molecular Imaging

Radioiodination is a cornerstone of radiopharmaceutical chemistry, enabling the synthesis of a wide array of imaging agents for PET and SPECT.[1] The choice of the radioisotope of iodine (e.g., ¹²³I for SPECT, ¹²⁴I for PET, and ¹³¹I for therapeutic applications) allows for versatile applications in diagnostics and therapy.[1][2] The development of effective radiotracers hinges on the efficient and specific incorporation of these radioisotopes into a target molecule. This is typically achieved through the use of precursors that facilitate the radioiodination reaction.

Comparison of Precursors for Radioiodination

The selection of a suitable precursor is critical for the successful synthesis of a radioiodinated tracer. The ideal precursor should be stable, readily synthesized, and facilitate high radiochemical yield, purity, and specific activity of the final product. The most common precursors for radioiodination are organotin (stannane), organoboron, and iodonium salt derivatives.[3]

Precursor TypeAdvantagesDisadvantagesTypical Radiochemical Yield (RCY)
Organotin (Stannanes) High reactivity, versatile, well-established methodology.[3]Toxicity of tin byproducts, requiring rigorous purification.[3]Generally high, often >70%.[3]
Organoboron Low toxicity, commercially available, stable precursors.[4]Can require harsher reaction conditions compared to stannanes.[3]Variable, can be high (up to 99%).[4]
Iodonium Salts High reactivity, suitable for no-carrier-added labeling.[5]Precursor synthesis can be complex.[5]Generally high, often >80%.[3]
Prosthetic Groups Allows labeling of molecules without suitable activation sites, mild reaction conditions for biomolecule conjugation.[6][7]Multi-step process can lower overall yield and increase synthesis time.[6]Variable depending on the specific group and conjugation chemistry.[6]
This compound (as a synthon) Potentially straightforward incorporation into larger molecules via its reactive iodide.Direct radioiodine exchange is challenging; likely requires conversion to a more reactive precursor.Hypothetical, dependent on the chosen synthetic route.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of radiolabeling studies. Below are representative protocols for radioiodination using established precursors.

Protocol 1: Radioiodination of an Organotin Precursor

This protocol describes a typical radioiododestannylation reaction.

Materials:

  • Tributylstannyl precursor of the target molecule

  • [¹²³I]NaI in 0.1 M NaOH

  • Chloramine-T solution

  • Sodium metabisulfite solution

  • Phosphate buffer (pH 7.4)

  • C18 Sep-Pak cartridge for purification

  • HPLC system for analysis and purification

Procedure:

  • To a reaction vial, add the organotin precursor dissolved in a suitable organic solvent (e.g., ethanol).

  • Add the [¹²³I]NaI solution and phosphate buffer.

  • Initiate the reaction by adding the Chloramine-T solution.

  • Allow the reaction to proceed at room temperature for 5-10 minutes.

  • Quench the reaction by adding sodium metabisulfite solution.

  • Perform solid-phase extraction using a pre-conditioned C18 Sep-Pak cartridge to remove unreacted iodine and other impurities.

  • Elute the crude radiolabeled product from the cartridge.

  • Purify the product using semi-preparative HPLC.

  • Analyze the radiochemical purity and specific activity of the final product.

Protocol 2: Radioiodination of an Organoboron Precursor

This protocol outlines the radioiodination of an arylboronic ester.

Materials:

  • Arylboronic ester precursor

  • [¹²⁴I]NaI in 0.1 M NaOH

  • Chloramine-T

  • Ethanol

  • HPLC system for purification and analysis

Procedure:

  • In a reaction vial, dissolve the arylboronic ester precursor in ethanol.

  • Add the [¹²⁴I]NaI solution.

  • Add Chloramine-T to initiate the oxidative iodination.

  • Heat the reaction mixture at 50-80°C for 15-30 minutes.[1]

  • Cool the reaction mixture to room temperature.

  • Directly inject the crude reaction mixture onto a semi-preparative HPLC system for purification.

  • Collect the fraction corresponding to the radiolabeled product.

  • Determine the radiochemical yield and purity by analytical HPLC.

The Potential Role of this compound

While not a direct precursor for radioiodine exchange under standard conditions, this compound can be envisioned as a valuable building block, or synthon, in the synthesis of more complex molecules targeted for radioiodination. Its iodo-group can be used as a handle for further chemical modifications, such as cross-coupling reactions, to construct a larger molecule which is then converted into a suitable precursor (e.g., a stannane or boronic ester) for the final radiolabeling step.

The stability of the iodo-imidazole moiety during these synthetic transformations and under subsequent radiolabeling conditions would be a critical factor to investigate. Studies on related iodo-nitroimidazole derivatives have shown that such compounds can be successfully radiolabeled, suggesting the feasibility for this compound derivatives.[8]

Visualizing the Workflow

To better understand the processes involved in developing a radiotracer, the following diagrams illustrate a general workflow and a comparison of precursor strategies.

G General Workflow for PET Tracer Synthesis and Evaluation cluster_0 Pre-clinical Development cluster_1 Clinical Translation Target Identification Target Identification Lead Compound Synthesis Lead Compound Synthesis Target Identification->Lead Compound Synthesis Precursor Synthesis Precursor Synthesis Lead Compound Synthesis->Precursor Synthesis Radiolabeling Radiolabeling Precursor Synthesis->Radiolabeling Purification & QC Purification & QC Radiolabeling->Purification & QC In vitro Studies In vitro Studies Purification & QC->In vitro Studies In vivo Imaging (Animal Models) In vivo Imaging (Animal Models) In vitro Studies->In vivo Imaging (Animal Models) Toxicology Studies Toxicology Studies In vivo Imaging (Animal Models)->Toxicology Studies IND Submission IND Submission Toxicology Studies->IND Submission Clinical Trials (Phase I-III) Clinical Trials (Phase I-III) IND Submission->Clinical Trials (Phase I-III) Regulatory Approval Regulatory Approval Clinical Trials (Phase I-III)->Regulatory Approval

General workflow for PET tracer development.

G Comparison of Radioiodination Precursor Strategies cluster_stannane Organotin Precursor cluster_boron Organoboron Precursor cluster_iodonium Iodonium Salt Precursor Target Molecule Target Molecule Stannylation Stannylation Target Molecule->Stannylation Borylation Borylation Target Molecule->Borylation Iodonium Salt Formation Iodonium Salt Formation Target Molecule->Iodonium Salt Formation Tributylstannyl Precursor Tributylstannyl Precursor Stannylation->Tributylstannyl Precursor Radioiodination Radioiodination Tributylstannyl Precursor->Radioiodination Boronic Ester Precursor Boronic Ester Precursor Borylation->Boronic Ester Precursor Boronic Ester Precursor->Radioiodination Iodonium Salt Precursor Iodonium Salt Precursor Iodonium Salt Formation->Iodonium Salt Precursor Iodonium Salt Precursor->Radioiodination Radiolabeled Tracer Radiolabeled Tracer Radioiodination->Radiolabeled Tracer

Strategies for radioiodination precursor synthesis.

Conclusion

The development of novel radiopharmaceuticals is a dynamic field that relies on robust and versatile synthetic methodologies. While established precursors such as organotins, organoborons, and iodonium salts form the backbone of current radioiodination chemistry, the exploration of new synthons like this compound holds promise for expanding the toolkit of radiochemists. Further research is warranted to fully elucidate the potential of this and other novel building blocks in the creation of next-generation imaging agents for the benefit of researchers, clinicians, and patients.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Iodo-1-methyl-1H-imidazole are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, based on available safety data for structurally similar chemicals and general best practices for halogenated organic compounds.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. The information provided here serves as a guide and should be adapted to comply with local, state, and federal regulations.

Personal Protective Equipment (PPE):

The use of appropriate personal protective equipment is mandatory when handling this compound and its waste.

Body Part PPE Recommendation Specifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.
Eyes/Face Safety goggles with side shields or a face shieldEye protection should meet ANSI Z87.1 standards to protect against splashes and airborne particles.
Body Laboratory coatA flame-resistant lab coat that is fully buttoned is essential to protect against skin contact.
Respiratory NIOSH-approved respiratorA respirator may be necessary if handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.

Step-by-Step Disposal Protocol:

The proper disposal of this compound must follow a systematic procedure to ensure safety and regulatory compliance.

  • Waste Identification and Classification: Classify this compound as a halogenated organic hazardous waste.[1][2] This is due to the presence of an iodine atom on the imidazole ring.

  • Waste Segregation:

    • Solid Waste: Collect any solid waste, such as contaminated personal protective equipment (gloves, etc.), absorbent materials from a spill cleanup, or residual solid compound, in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[1]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, toxic).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material and place it into the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Prevent any spilled material from entering drains or waterways.

  • Final Disposal: Arrange for the collection of the hazardous waste container by a licensed and certified hazardous waste disposal company. Ensure all required documentation, including a hazardous waste manifest, is completed accurately.[2] The primary and recommended method for the destruction of halogenated organic compounds is high-temperature incineration.[1]

Experimental Protocols:

Currently, there are no specific, detailed experimental protocols cited in the safety and handling documents for this compound. Researchers should develop and validate their own experimental procedures based on the specific requirements of their work, incorporating the safety measures outlined in this guide.

Logical Workflow for Disposal:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Chemical Fume Hood) ppe->ventilation classify Classify as Halogenated Organic Hazardous Waste ventilation->classify container Select a Designated and Compatible Waste Container classify->container label Label Container: 'Hazardous Waste' & Chemical Name container->label transfer Transfer Waste into Container label->transfer seal Securely Seal Container transfer->seal storage Store in Designated Hazardous Waste Accumulation Area seal->storage spill Spill Occurs? storage->spill spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes collection Arrange for Collection by Licensed Waste Disposal Company spill->collection No spill_cleanup->storage end End: Proper Disposal Complete collection->end

Caption: A logical workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 4-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 4-Iodo-1-methyl-1H-imidazole, a significant compound in pharmaceutical development and biochemical research. Adherence to these protocols is vital for ensuring personnel safety and maintaining a secure laboratory environment. The primary hazards associated with analogous compounds include being harmful if swallowed, causing skin and eye irritation, and potential respiratory irritation.[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include acute oral toxicity, skin and eye irritation, and potential for respiratory irritation.[1][2]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number71759-89-2 (for 4-Iodo-1H-imidazole)[1]
Molecular FormulaC4H5IN2
AppearanceWhite to light yellow powder or crystal[1]
Melting Point136.0 to 140.0 °C (for 4-iodo-1H-imidazole)[1]
Flash Point26°C (lit.) (for 4-iodo-1H-imidazole)[1][2]
SolubilitySoluble in Methanol (for 4-iodo-1H-imidazole)[1]
Storage ConditionsStore in a dry, cool, well-ventilated place under an inert atmosphere. Keep container tightly closed and protect from light.[1]
Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) are the most critical first lines of defense against chemical exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationSpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or other chemically resistant gloves are recommended to prevent skin contact. Always inspect gloves for tears or contamination before use and replace them immediately if compromised.[4]
Eyes/Face Safety goggles with side-shields or a face shieldTo protect from splashes and dust, safety goggles conforming to ANSI Z87.1 standards are mandatory. A face shield may be required for procedures with a high risk of splashing.[4][5]
Body Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect skin and clothing from contamination.[3][4]
Respiratory NIOSH-approved RespiratorWork should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust. If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is necessary.[4]

Operational Plan: Safe Handling Workflow

A systematic approach is essential for the safe handling of this compound. The following step-by-step workflow must be implemented to minimize exposure and prevent accidents.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Prepare Work Area (Clean, uncluttered fume hood) verify_safety 2. Verify Safety Equipment (Eyewash, shower accessible) prep_area->verify_safety gather_materials 3. Assemble Materials (Chemicals, glassware, waste container) verify_safety->gather_materials don_ppe 4. Don Appropriate PPE (Gloves, coat, goggles) gather_materials->don_ppe weigh 5. Weigh Compound (In fume hood, minimize dust) don_ppe->weigh dissolve 6. Dissolve/React (Add slowly, control temperature) weigh->dissolve monitor 7. Monitor Reaction (Observe for any abnormalities) dissolve->monitor decontaminate 8. Decontaminate Equipment (Rinse with appropriate solvent) monitor->decontaminate dispose_waste 9. Dispose of Waste (Segregate into labeled containers) decontaminate->dispose_waste clean_area 10. Clean Work Area (Wipe down surfaces) dispose_waste->clean_area doff_ppe 11. Doff PPE (Remove gloves last) clean_area->doff_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

General Handling Protocol
  • Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4] Assemble all necessary equipment and materials before starting. Verify that an emergency eyewash station and safety shower are readily accessible.[4]

  • Don PPE : Wear all required PPE as specified in Table 3.

  • Handling the Compound : To prevent the formation and inhalation of dust and aerosols, handle the solid in a well-ventilated area, such as a fume hood.[1][2] Use non-sparking tools.[2] When weighing, do so in a draft shield or a powder-handling enclosure.[1]

  • Dissolving : If dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[3]

Spill Cleanup Protocol
  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing appropriate PPE, including a respirator, cover the spill with an inert absorbent material.

  • Collect : Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[6][7] Avoid generating dust.[3][6]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of the waste in accordance with local, state, and federal regulations.

First-Aid Measures

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention.[1][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Chemical Waste : Collect all residues, contaminated absorbent materials, and solutions in a designated, labeled, and sealed container.

  • Contaminated PPE : Used gloves, lab coats, and other disposable PPE should be collected in a separate, labeled bag for hazardous waste disposal.

  • Disposal Method : Dispose of all waste through a licensed hazardous waste disposal company. Do not discharge to sewer systems.[2] Containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.